Cyclohexanone
Description
Historical Trajectories and Fundamental Discoveries in Cyclohexanone (B45756) Chemistry
The journey of this compound began in the late 19th century. In 1888, Edmund Drechsel is credited with its discovery among the products of the AC electrolysis of slightly acidified water solutions of phenol (B47542). wikipedia.org He named the compound "hydrophenoketone" and correctly proposed that phenol was first hydrogenated to cyclohexanol (B46403), which was then oxidized to form the ketone. wikipedia.org Another source suggests the first synthesis was by German chemist August Wilhelm von Hofmann in 1867 through the oxidation of cyclohexane (B81311). atamanchemicals.com
Early production methods included the oxidation of cyclohexane found in oil and petroleum products. atamanchemicals.com Commercial-scale production of this compound ramped up in the early 20th century, with a significant surge following World War II due to its indispensable role in the burgeoning nylon industry. atamanchemicals.com
Industrial production has evolved over the years. A widely used method is the catalytic oxidation of cyclohexane in the air, often using cobalt catalysts. wikipedia.org This process yields a mixture of this compound and cyclohexanol, known as "KA Oil" (ketone-alcohol oil), which is a primary feedstock for producing adipic acid. wikipedia.org Another major industrial route is the partial hydrogenation of phenol. wikipedia.orgpenpet.com More recent innovations include a process developed by ExxonMobil involving the hydroalkylation of benzene (B151609) to cyclohexylbenzene, which is then oxidized and cleaved to produce phenol and this compound, avoiding the acetone (B3395972) by-product of the cumene (B47948) process. wikipedia.org
Contemporary Significance of this compound in Chemical Science and Industry
This compound's primary industrial importance lies in its role as a precursor to nylons. wikipedia.orgchemwaychemicals.com Approximately 95% of its production is dedicated to the synthesis of raw materials for nylon 6 and nylon 6,6. nih.govtaylorandfrancis.com It is a key intermediate in the manufacture of caprolactam and adipic acid, the essential monomers for these polymers. chemicalbook.comgsfclimited.compenpet.com The global market for this compound was valued at approximately USD 7.8 billion in 2020 and is projected to continue growing. businessanalytiq.com
Beyond nylons, this compound is a highly effective and versatile solvent. alphachem.bizfortunebusinessinsights.com Its applications as a solvent are extensive and include:
Paints, lacquers, and varnishes, particularly for those containing nitrocellulose, vinyl chloride polymers, or methacrylate (B99206) polymers. chemicalbook.comgsfclimited.comfortunebusinessinsights.com
Adhesives and sealants. alphachem.biz
Printing inks. taylorandfrancis.com
Degreasing agents for metals. chemicalbook.com
A solvent for pesticides and insecticides. chemicalbook.comgsfclimited.com
In the production of resins, plastics, and pharmaceuticals. alphachem.biz
In advanced chemical research, this compound serves as a versatile building block for the synthesis of a wide array of organic compounds. It is used in the synthesis of pharmaceuticals like anticonvulsants, analgesics, and antihistamines. alphachem.bizvertecbiosolvents.com Furthermore, its derivatives are utilized in the production of herbicides, dyes, and plasticizers. vertecbiosolvents.comqiboch.com
Industrial Production Methods for this compound
| Production Method | Reactants | Catalyst/Conditions | Key Products |
|---|---|---|---|
| Oxidation of Cyclohexane | Cyclohexane, Air/Oxygen | Cobalt-based catalysts, high pressure and temperature | This compound and Cyclohexanol ("KA Oil") |
| Partial Hydrogenation of Phenol | Phenol, Hydrogen | - | This compound (can be adjusted to favor cyclohexanol) |
| Dehydrogenation of Cyclohexanol | Cyclohexanol | Copper or zinc catalyst, heat | This compound |
| Benzene Hydroalkylation (ExxonMobil Process) | Benzene | - | Cyclohexylbenzene (intermediate) |
| Cleavage of Cyclohexylbenzene Hydroperoxide | Cyclohexylbenzene Hydroperoxide | - | Phenol and this compound |
Advanced Structural Analysis and Reactivity Principles of the this compound Carbonyl Group
This compound's structure consists of a six-membered carbon ring with a ketone functional group. wikipedia.orgatamanchemicals.com The molecule exists predominantly in a chair conformation to minimize steric and torsional strain. qiboch.comwikipedia.org In this conformation, the hydrogen atoms are positioned either axially (perpendicular to the ring's plane) or equatorially (in the plane of the ring). qiboch.comwikipedia.org
The reactivity of this compound is dominated by its carbonyl group (C=O) and the adjacent α-carbons. atamanchemicals.commsu.edu The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. fiveable.me This reactivity is fundamental to many of its applications, including the synthesis of this compound oxime, a precursor to caprolactam. nih.gov
Spectroscopic Analysis:
Infrared (IR) spectroscopy is a powerful tool for identifying this compound. It exhibits a characteristic strong C=O stretching absorption band around 1715 cm⁻¹. fiveable.mebartleby.comlibretexts.org The exact position can be influenced by factors like ring strain. libretexts.org Nuclear Magnetic Resonance (NMR) spectroscopy also provides distinct signals for identification. In ¹H NMR, the methylene (B1212753) protons adjacent to the carbonyl group appear as a multiplet around 2.4 ppm. fiveable.me The ¹³C NMR spectrum shows a characteristic signal for the carbonyl carbon at approximately 210 ppm. fiveable.me
Key Reactions and Principles:
Nucleophilic Addition: The carbonyl group readily undergoes nucleophilic addition reactions. For instance, it reacts with primary amines to form imines. fiveable.me
Enolate Formation and α-Substitution: The hydrogen atoms on the carbons alpha to the carbonyl group (α-hydrogens) are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in reactions such as aldol (B89426) condensations and halogenation at the α-position. msu.edufiveable.me
Keto-Enol Tautomerism: this compound can exist in equilibrium with its enol tautomer, although the keto form is significantly more stable. fiveable.me This tautomerism is crucial for its reactivity at the α-carbon. fiveable.me
Oxidation and Reduction: The carbonyl group can be reduced to a secondary alcohol (cyclohexanol) or oxidized under specific conditions. The Baeyer-Villiger oxidation of this compound, for example, yields caprolactone.
Condensation Reactions: this compound participates in various condensation reactions, such as the aldol reaction and Claisen condensation, leading to the formation of new carbon-carbon bonds. fiveable.me
Spectroscopic Data for this compound
| Spectroscopic Technique | Key Feature | Approximate Position | Significance |
|---|---|---|---|
| Infrared (IR) Spectroscopy | C=O Stretch | 1715 cm⁻¹ | Characteristic of a saturated cyclic ketone. fiveable.mebartleby.comlibretexts.org |
| ¹H NMR Spectroscopy | α-Methylene Protons | ~2.4 ppm (multiplet) | Protons adjacent to the electron-withdrawing carbonyl group. fiveable.me |
| ¹³C NMR Spectroscopy | Carbonyl Carbon | ~210 ppm | Diagnostic for the ketone functional group. fiveable.me |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIVVAPYMSGYDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Record name | CYCLOHEXANONE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | CYCLOHEXANONE | |
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| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-41-2 | |
| Record name | Cyclohexanone, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID6020359 | |
| Record name | Cyclohexanone | |
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Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cyclohexanone appears as a colorless to pale yellow liquid with a pleasant odor. Less dense than water. Flash point 111 °F. Vapors heavier than air. Used to make nylon, as a chemical reaction medium, and as a solvent., Liquid; NKRA, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor; [NIOSH], Liquid, COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., Oily liquid; odour reminiscent of peppermint and acetone, Water-white to pale-yellow liquid with a peppermint- or acetone-like odor. | |
| Record name | CYCLOHEXANONE | |
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| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cyclohexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |
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| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | Cyclohexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | CYCLOHEXANONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
312.1 °F at 760 mmHg (NTP, 1992), 155.6 °C @ 760 MM HG; 132.5 °C @ 400 MM HG; 110.3 °C @ 200 MM HG; 90.4 °C @ 100 MM HG; 77.5 °C @ 60 MM HG; 67.8 °C @ 40 MM HG; 52.5 °C @ 20 MM HG; 38.7 °C @ 10 MM HG; 26.4 °C @ 5 MM HG; 1.4 °C @ 1.0 MM HG, 154.00 to 156.00 °C. @ 760.00 mm Hg, 156 °C, 312 °F | |
| Record name | CYCLOHEXANONE | |
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| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cyclohexanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02060 | |
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| Record name | CYCLOHEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclohexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CYCLOHEXANONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/93 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
111 °F (NTP, 1992), 44 °C, 111 °F (44 °C) (closed cup), 44 °C c.c., 146 °F, 111 °F | |
| Record name | CYCLOHEXANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cyclohexanone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/139 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CYCLOHEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | CYCLOHEXANONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/93 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Cyclohexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
50 to 100 mg/mL at 64 °F (NTP, 1992), SOLUBILITY OF WATER IN CYCLOHEXANONE: 87 G/L AT 20 °C., 150 G/L IN WATER @ 10 °C; 50 G/L IN WATER @ 30 °C, SOL IN ACETONE; ETHYL ETHER; ETHANOL; WATER, SOLUBLE IN ALCOHOL, ETHER, AND OTHER COMMON ORGANIC SOLVENTS, 25 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 8.7, water; ether; chloroform; organic solvents, Miscible at room temperature (in ethanol), 15% | |
| Record name | CYCLOHEXANONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3044 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02060 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYCLOHEXANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Cyclohexanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003315 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | CYCLOHEXANONE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0425 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Cyclohexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | Cyclohexanone | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.945 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9421 @ 25 °C/4 °C; 0.9478 @ 20 °C/4 °C, Relative density (water = 1): 0.95, 0.947-0.950, 0.95 | |
| Record name | CYCLOHEXANONE | |
| Source | CAMEO Chemicals | |
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| Source | Hazardous Substances Data Bank (HSDB) | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Cyclohexanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1032/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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| Record name | CYCLOHEXANONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Vapor Density |
3.4 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.4 (air= 1), Relative vapor density (air = 1): 3.4, 3.4 | |
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| Record name | CYCLOHEXANONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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Vapor Pressure |
5.2 mmHg at 77 °F ; 10 mmHg at 101.7 °F (NTP, 1992), 5.0 [mmHg], 5 mm Hg at 26.4 °C, Vapor pressure, Pa at 20 °C: 500, 5 mmHg | |
| Record name | CYCLOHEXANONE | |
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| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | CYCLOHEXANONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
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Color/Form |
OILY LIQUID, WATER-WHITE TO PALE YELLOW LIQUID, Water-white to pale-yellow liquid ... | |
CAS No. |
108-94-1, 9003-41-2 | |
| Record name | CYCLOHEXANONE | |
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| Record name | Cyclohexanone | |
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| Record name | Cyclohexanone | |
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| Record name | Cyclohexanone, homopolymer | |
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| Record name | CYCLOHEXANONE | |
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| Record name | Cyclohexanone | |
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| Record name | Cyclohexanone | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |
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| Source | Human Metabolome Database (HMDB) | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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| Record name | CYCLOHEXANONE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/93 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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Melting Point |
3 °F (NTP, 1992), -31 °C, -32.1 °C, -49 °F | |
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| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cyclohexanone | |
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| URL | https://www.drugbank.ca/drugs/DB02060 | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/186 | |
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| Source | Occupational Safety and Health Administration (OSHA) | |
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| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
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| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0166.html | |
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Advanced Synthetic Methodologies for Cyclohexanone
Catalytic Oxidation of Cyclohexane (B81311) for Cyclohexanone (B45756) Production
The selective oxidation of cyclohexane is a cornerstone of industrial organic synthesis, yielding this compound and cyclohexanol (B46403), collectively known as KA oil. hep.com.cn This mixture is a vital precursor for the production of adipic acid and caprolactam, the monomers for Nylon-6,6 and Nylon-6, respectively. mdpi.comresearchgate.net The industrial standard involves liquid-phase oxidation of cyclohexane at elevated temperatures (125–165 °C) and pressures (8–15 bar), typically employing a cobalt salt catalyst. mdpi.com However, this process is characterized by low conversion rates (10-12%) to maintain a reasonable selectivity of 80-85% towards KA oil. mdpi.com
Thermocatalytic Oxidation Systems
Thermocatalytic oxidation represents the conventional approach to this compound production. This process typically utilizes a bubble column or autoclave reactor where cyclohexane is oxidized with air. google.com The reaction conditions are a trade-off between reaction rate and selectivity; higher temperatures increase the rate but decrease selectivity, leading to the formation of undesirable byproducts. google.com To optimize the yield of this compound and cyclohexanol, the reaction is often followed by a catalytic hydrogenation step to convert precursors, such as cyclohexyl hydroperoxide, into the desired products. google.com The use of high oxygen concentrations (over 30%) at relatively lower temperatures (below 160°C) in a liquid oxidation reactor has been shown to enhance yield and selectivity. google.com
Photocatalytic Oxidation Systems
Photocatalysis offers a promising alternative for the selective oxidation of cyclohexane under milder conditions, potentially reducing energy consumption and improving safety. researchgate.netbuaa.edu.cn This method utilizes semiconductor photocatalysts that, upon absorbing light, generate electron-hole pairs. These charge carriers can then participate in redox reactions, leading to the oxidation of cyclohexane.
Researchers have explored various photocatalytic materials, including titanium dioxide (TiO2), copper vanadates, and bismuth oxide-titanium dioxide (Bi2O3-TiO2) composites. buaa.edu.cnrsc.orgacs.org For instance, Bi2O3-TiO2 composites have demonstrated higher catalytic activity than pure TiO2, with a 9% Bi2O3-TiO2 catalyst achieving a cyclohexane conversion of 13.32% and a total selectivity for KA oil of 95.5% under simulated solar light. buaa.edu.cn The enhanced performance is attributed to a wider light absorption range and more efficient separation of photogenerated electrons and holes. buaa.edu.cn
Studies using isotopically labeled oxygen (18O2) have provided insights into the reaction mechanism, suggesting that the oxygen incorporated into the this compound product originates from the catalyst surface rather than from dissolved molecular oxygen, supporting a Mars-van Krevelen mechanism. acs.orgutwente.nl The addition of certain substances, like hydrochloric acid, has been found to enhance the photocatalytic oxidation of cyclohexane by improving light absorption and promoting the redox process of the photocatalyst. researchgate.netresearchgate.net
Microwave-Assisted Catalytic Oxidation
Microwave-assisted synthesis is an emerging technology that can significantly accelerate chemical reactions. acs.org In the context of cyclohexane oxidation, microwave irradiation has been successfully applied to peroxidative processes, offering a rapid and highly selective route to KA oil. acs.org For example, using a C-scorpionate iron complex catalyst, a 28% yield with nearly 100% selectivity for KA oil was achieved in just one hour at 50°C. acs.org
The use of ionic liquids as solvents in microwave-assisted oxidation has also been explored, demonstrating the potential for catalyst recycling and even higher catalytic activities without the need for additives. acs.org Furthermore, the choice of ionic liquid can influence the selectivity between cyclohexanol and this compound. acs.org Research has also shown that magnetic C-scorpionate iron catalysts under microwave irradiation can achieve yields of up to 29% for KA oil. mdpi.com
Role of Metal and Metal Oxide Catalysts in Cyclohexane Oxidation
A wide array of transition metals and their oxides serve as catalysts in the oxidation of cyclohexane, with their activity and selectivity being a central focus of research. mdpi.combenthamopen.com Both commercial processes, non-catalytic autoxidation and catalyzed oxidation, are dominated by radical chemistry. mdpi.com
Commonly Used Metals and Metal Oxides:
Cobalt: Cobalt salts, such as cobalt naphthenate, are the standard industrial catalysts for the liquid-phase oxidation of cyclohexane. mdpi.comgoogle.com Cobalt-based catalysts supported on zeolites have also shown activity under mild conditions. benthamopen.com
Gold: Gold nanoparticles supported on various materials, including mesoporous silica (B1680970), have demonstrated high selectivity and good conversion rates. researchgate.netgoogle.com
Iron: Iron complexes, such as C-scorpionate iron complexes, have proven effective, particularly in microwave-assisted oxidation. acs.orgmdpi.com
Copper: Copper-based catalysts have been investigated, though some have shown stoichiometric rather than catalytic activity under certain mild conditions. benthamopen.com
Vanadium: Copper vanadates have been used as photocatalysts, with the crystal phase influencing the catalytic activity. rsc.org
Manganese: While manganese salts are sometimes used to enhance yield in commercial cobalt-catalyzed processes, manganese-only catalysts were found to be inactive under certain mild experimental conditions. benthamopen.com
Mixed Metal Oxides: Composites like Bi2O3-TiO2 have shown enhanced photocatalytic activity. buaa.edu.cn
Mechanistic Insights into Cyclohexane Oxidation Pathways
The oxidation of cyclohexane, whether catalyzed or not, proceeds through a complex free-radical chain mechanism. google.comunimi.it The initial step involves the activation of a C-H bond in cyclohexane to form a cyclohexyl radical. unimi.it
Key Mechanistic Steps:
Initiation: The reaction is initiated by the formation of cyclohexyl radicals. In catalytic processes, this can be facilitated by the interaction of cyclohexane with the metal catalyst. google.comunimi.it
Propagation: The cyclohexyl radical reacts with oxygen to form a cyclohexylperoxy radical. This radical can then abstract a hydrogen atom from another cyclohexane molecule to form cyclohexyl hydroperoxide (CHHP) and another cyclohexyl radical, thus propagating the chain. researchgate.net
Product Formation: Cyclohexyl hydroperoxide is a key intermediate that can decompose to form this compound and cyclohexanol. google.comresearchgate.net This decomposition can occur thermally or be catalyzed.
Termination: The radical chain reactions are terminated by the combination of radicals.
Computational studies, such as density functional theory (DFT), have been employed to understand the reactivities of different oxidant species and catalyst states. acs.org For instance, in iron-bispidine complex-catalyzed oxidation, both Fe(IV)═O and Fe(V)═O species are thought to be accessible and capable of transferring an oxygen atom to cyclohexane. acs.org In photocatalytic systems, evidence points towards a Mars-van Krevelen mechanism, where lattice oxygen from the catalyst is incorporated into the product, and the catalyst surface is subsequently re-oxidized by molecular oxygen. acs.orgutwente.nl
Dehydrogenation of Cyclohexanol to this compound
The dehydrogenation of cyclohexanol to this compound is a significant endothermic reaction, constrained by thermodynamic equilibrium. hep.com.cn This process is a crucial step in the production of caprolactam and adipic acid. hep.com.cn Copper-based catalysts are widely studied and utilized commercially for this reaction due to their excellent catalytic performance at low temperatures. hep.com.cn
The reaction is typically carried out in a fixed-bed reactor. acs.org Research has focused on understanding the active species, reaction mechanisms, factors affecting selectivity, and deactivation of copper-based catalysts. hep.com.cn For instance, the presence of impurities like methylcyclopentanols in the cyclohexanol feed can lead to the formation of corresponding methylcyclopentanones and ultimately impact the purity of the final ε-caprolactam product. acs.org
Novel Catalytic Systems for Cyclohexanol Dehydrogenation
The dehydrogenation of cyclohexanol to this compound is a well-established industrial process, but it is an endothermic reaction limited by thermodynamic equilibrium. hep.com.cn Consequently, the development of highly active and selective catalysts that can operate at lower temperatures is a primary research focus. Copper-based catalysts have been widely studied and are used commercially due to their excellent performance at low temperatures. hep.com.cn
Recent advancements have centered on enhancing the performance of these copper-based systems through various strategies:
Influence of Support Materials: The choice of support material significantly impacts the dispersion, particle size, and electronic properties of the active copper species. Mesoporous materials like SBA-15 and KIT-6 have been shown to be superior supports compared to traditional silica (SiO₂). ias.ac.in The higher surface area and uniform pore structure of these materials lead to better copper dispersion and a greater number of active sites, resulting in higher catalytic activity. ias.ac.in
Role of Copper Species (Cu⁰ and Cu⁺): Research has indicated that the presence of both metallic copper (Cu⁰) and cuprous oxide (Cu⁺) species on the catalyst surface is crucial for optimal performance. The ratio of Cu⁺/Cu⁰ can influence the conversion of cyclohexanol. For instance, on Cu-ZnO/SiO₂ catalysts, the addition of ZnO promotes the formation of Cu⁺ species, which has been linked to increased cyclohexanol conversion. researchgate.net
Promoters and Bimetallic Catalysts: The addition of promoters such as zinc oxide (ZnO), chromium(III) oxide (Cr₂O₃), and lanthanum(III) oxide (La₂O₃) to copper catalysts can enhance their activity and selectivity. researchgate.net These promoters can improve the dispersion of copper, modify the Cu⁺/Cu⁰ ratio, and stabilize the active species. researchgate.net Bimetallic systems, such as those incorporating gold, have also shown promise. A robust Au/ZnCr₂O₄ catalyst demonstrated high conversion (93%) and selectivity (91%) at 300 °C in the gas-phase oxidative dehydrogenation of cyclohexanol, exhibiting excellent stability over extended periods. acs.org
Reaction Coupling: To overcome the limitations of thermodynamic equilibrium, researchers have explored coupling the endothermic dehydrogenation of cyclohexanol with an exothermic reaction, such as the hydrogenation of acetone (B3395972). This approach can enhance the yield of this compound while simultaneously producing valuable chemicals like isopropanol. rsc.org
Table 1: Performance of Various Catalytic Systems in Cyclohexanol Dehydrogenation
| Catalyst System | Support/Promoter | Reaction Temperature (°C) | Cyclohexanol Conversion (%) | This compound Selectivity (%) | Reference |
| Cu | SiO₂ | 300 | 83 | 93.4 | researchgate.net |
| Cu-ZnO | SiO₂ | Not Specified | >83 | ~80 | researchgate.net |
| Au | ZnCr₂O₄ | 260 | 82 | 98 | acs.org |
| Au | ZnCr₂O₄ | 300 | 93 | 91 | acs.org |
| Copper Hydroxocarbonate | Not Specified | 250 | 56.5 | 99.5 - 99.8 | researchgate.net |
Green Chemistry Approaches in Cyclohexanol Oxidation
In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for cyclohexanol oxidation. These approaches aim to replace hazardous and inefficient reagents with greener alternatives, minimize waste generation, and improve energy efficiency.
Key green chemistry strategies include:
Sodium Hypochlorite (B82951) (NaOCl): The use of sodium hypochlorite in the presence of a phase-transfer catalyst offers a simple and effective method for the oxidation of secondary alcohols to ketones. This system can achieve high yields of this compound under mild conditions.
Trichloroisocyanuric Acid (TCCA): TCCA has emerged as an efficient and selective oxidizing agent for alcohols. In the presence of a catalytic amount of a stable nitroxyl (B88944) radical, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), TCCA can oxidize cyclohexanol to this compound with high selectivity and under mild, metal-free conditions.
Hexagonal Tungsten Trioxide (h-WO₃) Nanorods: Photocatalysis using semiconductor materials represents a promising green approach. Hexagonal tungsten trioxide nanorods have been investigated as a photocatalyst for the selective oxidation of cyclohexanol to this compound using visible light. This method offers the potential for using solar energy to drive the reaction, significantly reducing the process's carbon footprint.
Hydrogenation of Phenol (B47542) for Direct this compound Synthesis
The direct synthesis of this compound via the selective hydrogenation of phenol is an attractive alternative to the traditional two-step process involving the hydrogenation of benzene (B151609) to cyclohexane followed by oxidation. This direct route is more atom-economical and can be more energy-efficient.
Selective Catalytic Hydrogenation over Supported Metal Catalysts
The key challenge in the direct hydrogenation of phenol is to achieve high selectivity for this compound while minimizing the formation of cyclohexanol and other byproducts. Palladium (Pd) catalysts have shown particular promise for this transformation.
Palladium on Carbon Nanotubes (Pd/CN): Carbon nanotubes have proven to be effective supports for palladium catalysts in the selective hydrogenation of phenol. The unique electronic properties and high surface area of carbon nanotubes can enhance the dispersion and activity of the palladium nanoparticles. Research has demonstrated that Pd/CN catalysts can achieve high conversions of phenol with excellent selectivity to this compound.
Electrocatalytic Reduction of Phenols to this compound
Electrocatalysis offers a green and sustainable alternative for the reduction of phenols. By using electricity to drive the reaction, this method can potentially operate under mild conditions and utilize renewable energy sources. The development of efficient and stable electrocatalysts is crucial for the viability of this approach. Research in this area is focused on designing electrode materials that can selectively reduce the aromatic ring of phenol to form this compound while suppressing the over-reduction to cyclohexanol.
Biotechnological and Biocatalytic Routes to this compound
Biocatalysis, utilizing enzymes or whole microorganisms, presents a highly selective and environmentally friendly pathway for the synthesis of this compound. These methods operate under mild conditions (ambient temperature and pressure) and can often achieve high enantioselectivity, which is particularly important for the synthesis of chiral derivatives.
Enzymatic Biotransformations for this compound Synthesis
Enzymes, such as alcohol dehydrogenases, can be employed for the selective oxidation of cyclohexanol to this compound. These biocatalysts can be used in their isolated form or within whole microbial cells. The use of whole-cell biocatalysts can be advantageous as it eliminates the need for costly enzyme purification and can provide in-situ cofactor regeneration. Research efforts are directed towards improving the stability, activity, and reusability of these biocatalytic systems, as well as engineering enzymes with enhanced properties for industrial applications.
Engineered Microorganisms in this compound Biosynthesis
The application of metabolic engineering to microorganisms has opened new avenues for producing this compound and its derivatives from various feedstocks, including renewable resources like lignin (B12514952). nih.govbiorxiv.org By introducing and optimizing specific enzymatic pathways, scientists can create microbial cell factories capable of complex chemical transformations.
Escherichia coli has been a workhorse in this field. Researchers have successfully engineered E. coli for the efficient biosynthesis of adipic acid, a downstream product of this compound, starting from cyclohexane, cyclohexanol, or a mixture of cyclohexanol and this compound (KA oil). nih.govresearchgate.net This was achieved through a multi-pronged approach involving the screening of rate-limiting enzymes, such as cytochrome P450 monooxygenase, and optimizing their expression through protein fusion, promoter replacement, and genome editing. nih.gov One study reported achieving an adipic acid titer of 22.6 g/L from cyclohexane and 110 g/L from KA oil, representing a significant milestone in biological production. nih.gov Another key enzyme, this compound monooxygenase (CHMO), has been expressed in E. coli to catalyze Baeyer-Villiger oxidations, demonstrating the versatility of this microbial host. cdnsciencepub.com
Pseudomonas putida, a bacterium known for its metabolic robustness, has also been engineered for the production of muconic acid (a precursor to adipic acid) from lignin-derived aromatic compounds. nih.gov This involves modifying the β-ketoadipate pathway to channel the carbon flux towards the desired product. biorxiv.orgnih.gov Similarly, Pseudomonas taiwanensis has been engineered to convert cyclohexane into adipic acid precursors. mdpi.com
A notable innovation is the use of the ChnR/PchnB regulatory system from Acinetobacter johnsonii to create this compound-responsive gene expression systems in Gram-negative bacteria like E. coli. nih.gov This allows for tightly controlled production, where the presence of this compound induces the expression of the desired enzymes. nih.gov
The table below summarizes key research findings in the microbial synthesis of this compound and related compounds.
| Microorganism | Engineered Pathway/Enzyme(s) | Substrate(s) | Product(s) | Key Findings |
| Escherichia coli | Cytochrome P450 monooxygenase, Alcohol dehydrogenase (ADH), Baeyer-Villiger monooxygenase (BVMO) | Cyclohexane, Cyclohexanol, KA oil | Adipic acid | Achieved titers of 22.6 g/L from cyclohexane and 110 g/L from KA oil. nih.govresearchgate.net |
| Escherichia coli | This compound monooxygenase (CHMO) | This compound | ε-Caprolactone | Effective biocatalyst for Baeyer-Villiger oxidations. cdnsciencepub.com |
| Pseudomonas putida | Modified β-ketoadipate pathway, Protocatechuate decarboxylase | Lignin-derived aromatics | cis,cis-Muconic acid | Demonstrated conversion of softwood lignin to muconic acid. nih.gov |
| Pseudomonas taiwanensis | Multi-enzyme cascade | Cyclohexane | Adipic acid precursors | Co-culture with E. coli led to high yields. sciepublish.com |
| Acinetobacter johnsonii | ChnR/PchnB regulatory system | This compound | Reporter Protein (GFP) | Developed a tightly controlled, this compound-inducible expression system. nih.gov |
Photobiocatalytic Systems for this compound Production
Photobiocatalysis integrates the selectivity of biocatalysts with the power of light to drive chemical reactions. This emerging field offers a sustainable approach to this compound production by using light energy to activate enzymes or generate necessary reagents in situ.
One strategy involves combining photocatalysts with whole-cell biocatalysts. For instance, the oxidation of cyclohexane to this compound has been achieved using photocatalysts like gold-doped titanium dioxide (Au-TiO₂) or graphitic carbon nitride (g-C₃N₄) in tandem with E. coli cells expressing a Baeyer-Villiger monooxygenase. researchgate.net These systems can further convert this compound to ε-caprolactone, a valuable polymer precursor. researchgate.net While initial studies demonstrated proof-of-concept, the product concentrations were often low. researchgate.net
A more integrated approach utilizes genetically engineered photosynthetic microorganisms, such as the cyanobacterium Synechocystis sp. PCC 6803. acs.orgnih.gov By expressing a Baeyer-Villiger Monooxygenase (BVMO) in these organisms, the oxygen required for the oxidation of this compound to ε-caprolactone is supplied directly by photosynthetic water splitting. acs.org This overcomes the significant challenge of oxygen mass transfer in conventional bioreactors. nih.gov Researchers have identified a BVMO from Burkholderia xenovorans (BVMOₓₑₙₒ) that shows significantly higher activity in Synechocystis compared to the commonly used this compound monooxygenase from Acinetobacter sp. (CHMOₐ꜀ᵢₙₑₜₒ). utupub.fiacs.org This system demonstrated high volumetric productivity and nearly eliminated the unwanted reduction of this compound to cyclohexanol. utupub.fiacs.org
The following table details examples of photobiocatalytic systems for reactions involving this compound.
| Catalytic System | Reaction | Light Source | Key Features |
| g-C₃N₄ or Au-TiO₂ + Acinetobacter calcoaceticus (CHMO) | Cyclohexane → ε-Caprolactone | Visible Light | Cascade reaction combining photocatalysis and whole-cell biocatalysis. researchgate.net |
| Synechocystis sp. PCC 6803 expressing BVMOₓₑₙₒ | This compound → ε-Caprolactone | Visible Light | In situ O₂ generation from photosynthesis drives the enzymatic oxidation. acs.orgutupub.fi |
| Synechocystis sp. + Pseudomonas taiwanensis (CYP450) | Cyclohexane → Cyclohexanol | Visible Light | Dual-species biofilm reactor with O₂-producing and O₂-consuming strains. nih.govfrontiersin.org |
Emerging and Sustainable this compound Production Technologies
The drive for sustainability in chemical manufacturing has spurred the development of novel technologies for this compound production that are evaluated using rigorous green chemistry metrics and implemented through intensified process designs.
Green Chemistry Metrics and Evaluation of Novel Synthetic Pathways
Green chemistry metrics provide a quantitative framework for assessing the environmental performance of chemical processes. Key metrics include Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI). rsc.orgresearchgate.netnih.gov
Atom Economy (AE) , developed by Barry Trost, measures the efficiency of a reaction in converting reactant atoms to product atoms. rsc.org The ideal AE is 100%.
E-Factor , introduced by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. researchgate.netrsc.org A lower E-factor signifies a greener process.
Process Mass Intensity (PMI) is the ratio of the total mass of all materials (reactants, solvents, etc.) used in a process to the mass of the final product. rsc.org The ideal PMI is 1.
These metrics are crucial for comparing the sustainability of different synthetic routes. For example, traditional multi-step syntheses often have high E-factors due to the large volumes of solvents and reagents used and the generation of byproducts. rsc.orgresearchgate.net In contrast, biocatalytic and photobiocatalytic routes, especially those using water as a solvent and renewable feedstocks, have the potential for significantly lower E-factors. rsc.org For instance, one-pot syntheses of cyclohexanecarbonitrile (B123593) from this compound were evaluated using an "EcoScale," which considers yield, cost, safety, and ease of workup, demonstrating the superiority of the newer methods over older processes. scirp.org Electrochemical methods for producing oximes from ketones like this compound also show excellent sustainability, with E-factors below 2.5 under ambient conditions.
The table below provides a simplified comparison of green chemistry metrics for different types of chemical processes.
| Metric | Definition | Ideal Value | Implication for this compound Synthesis |
| Atom Economy (AE) | (Formula Weight of Product / Sum of Formula Weights of all Reactants) x 100% | 100% | Favors addition reactions over substitutions or eliminations. |
| E-Factor | Mass of Waste / Mass of Product | ~0 | Lower values indicate less waste and a greener process. Biocatalytic routes often have lower E-factors than traditional chemical synthesis. researchgate.netrsc.org |
| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | 1 | A holistic measure of process efficiency, including all materials. PMI = E-Factor + 1. rsc.org |
Process Intensification and Reactor Design for this compound Synthesis
Process intensification aims to develop smaller, safer, and more energy-efficient manufacturing processes. aidic.it This is often achieved through the use of innovative reactor designs, such as microreactors and membrane reactors. researchgate.netresearchgate.net
Microreactors , which feature channels with dimensions in the sub-millimeter range, offer exceptionally high surface-area-to-volume ratios. chimia.chmdpi.com This leads to enhanced heat and mass transfer, allowing for precise control over reaction conditions and improved safety, especially for highly exothermic or hazardous reactions. chimia.ch Microreactors have been successfully used for the ammoximation of this compound and the Beckmann rearrangement of this compound oxime to ε-caprolactam. chemistryviews.orgresearchgate.net The rapid mixing and precise temperature control in microreactors can lead to higher yields and selectivities compared to conventional batch reactors. chimia.chresearchgate.net
Membrane reactors integrate reaction and separation into a single unit, which can improve conversion and selectivity, particularly for equilibrium-limited reactions. researchgate.net By continuously removing a product, the reaction equilibrium can be shifted forward. researchgate.net A pilot-scale continuous process for producing this compound via phenol hydrogenation was successfully demonstrated using a ceramic membrane reactor. acs.orgfigshare.com This system achieved a stable this compound yield of approximately 80% over an 85-hour operation. acs.org Dual-membrane airlift reactors have also been developed for this compound ammoximation, where one membrane distributes ammonia (B1221849) and the other separates the catalyst, increasing the selectivity of the reaction. acs.org
The advantages of these intensified reactor technologies are summarized below.
| Reactor Type | Principle of Operation | Advantages for this compound Synthesis | Example Application |
| Microreactor | Reactions in micro-scale channels | Superior heat/mass transfer, precise process control, enhanced safety, higher yields/selectivity. chimia.chmdpi.com | This compound ammoximation researchgate.net, Beckmann rearrangement. chemistryviews.org |
| Membrane Reactor | Combines reaction and separation | Shifts reaction equilibrium, improves conversion and selectivity, enables continuous operation. researchgate.netacs.org | Continuous phenol hydrogenation to this compound. acs.org |
Mechanistic Investigations of Cyclohexanone Reactions
Nucleophilic Addition Reactions of Cyclohexanone (B45756)
Nucleophilic addition to the carbonyl group is a characteristic reaction of this compound. The stereochemical outcome of this addition is a subject of significant interest and is influenced by several factors. The approach of a nucleophile to the carbonyl carbon can occur from two distinct faces: the axial and the equatorial positions.
The stereoselectivity of nucleophilic addition to this compound is governed by a balance of steric and electronic effects. researchgate.net Steric hindrance from the axial hydrogens at the C3 and C5 positions generally disfavors the axial approach of bulky nucleophiles, leading to the formation of the equatorial alcohol. Conversely, smaller nucleophiles tend to favor axial attack. researchgate.netyoutube.com This preference is explained by the Cieplak model, which posits that the transition state is stabilized by electron donation from the adjacent C-C and C-H sigma bonds into the antibonding orbital of the forming nucleophile-carbon bond (σ*). researchgate.net Since the axial C-H bonds are better electron donors, this effect preferentially stabilizes the transition state for axial attack. researchgate.net
Factors that can influence the stereoselectivity include the nature of the nucleophile, the presence of metal cations that can coordinate to the carbonyl oxygen, the solvent, and any counterions present. researchgate.net For instance, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst like HCl leads to the formation of this compound dimethyl acetal. libretexts.org This reaction proceeds through a hemiacetal intermediate. libretexts.org Similarly, reaction with secondary amines like methylamine (B109427) results in a conjugate addition to form 3-(N-methylamino)-cyclohexanone. wikipedia.org
Table 1: Factors Influencing Stereoselectivity in Nucleophilic Addition to this compound
| Factor | Influence on Stereoselectivity |
|---|---|
| Nucleophile Size | Bulky nucleophiles favor equatorial attack due to steric hindrance. Small nucleophiles often favor axial attack. |
| Electronic Effects | Electron donation from axial C-H bonds can stabilize the transition state for axial attack (Cieplak model). researchgate.net |
| Metal Cations | Coordination to the carbonyl oxygen can alter the electronic properties of the carbonyl group and influence the approach of the nucleophile. |
| Solvent | The polarity and coordinating ability of the solvent can affect the stability of the transition states for axial and equatorial attack. |
| Counterions | Can associate with the reactants and influence the reaction pathway. |
Aldol (B89426) Condensation Reactions Involving this compound
Aldol condensation is a fundamental carbon-carbon bond-forming reaction for ketones with α-hydrogens, such as this compound. pearson.comwikipedia.org The reaction can be catalyzed by either acid or base and involves the formation of a β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated ketone. wikipedia.org
Under basic conditions, the mechanism begins with the abstraction of an α-hydrogen from this compound by a base (e.g., hydroxide) to form a resonance-stabilized enolate ion. pearson.comvaia.com This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second this compound molecule. pearson.comvaia.com Protonation of the resulting alkoxide yields the aldol addition product, 2-(1-hydroxycyclohexyl)cyclohexan-1-one. vaia.com Subsequent dehydration, often promoted by heat, leads to the formation of 2-cyclohexenyl-1-cyclohexanone. The equilibrium of the initial aldol addition of ketones is often unfavorable and may favor the reactants due to steric hindrance in the product. vaia.com
Investigations into the self-condensation of this compound under high pressure (20-50 kbar) and high temperature (160-300°C) without a catalyst have shown the formation of several products, including 2-cyclohexenylthis compound and 2-cyclohexylidenethis compound. kyoto-u.ac.jp This suggests that the reaction proceeds through a series of aldol-type condensations followed by dehydration. kyoto-u.ac.jp
Reduction Pathways of this compound to Cyclohexanol (B46403)
The reduction of this compound to cyclohexanol is a common transformation that can be achieved through various methods, most notably catalytic hydrogenation and metal hydride reduction. rsc.org
Catalytic Hydrogenation: This process typically involves reacting this compound with hydrogen gas in the presence of a metal catalyst. rsc.org Supported palladium catalysts are frequently used for this purpose. osti.gov Density functional theory (DFT) studies on a Pt single-atom catalyst supported on phosphomolybdate (Pt@Na₃PMA) have elucidated a potential catalytic cycle. sciopen.com The study suggests that the co-adsorption of H₂ and this compound on the catalyst is stable, and the rate-determining step is the hydrogenation of the carbonyl oxygen atom. sciopen.com The support material acts as an "electron sponge," accepting and donating electrons throughout the reaction. sciopen.com
Metal Hydride Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) are commonly used for the reduction of this compound. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the carbonyl carbon. The stereochemistry of this reduction is often directed by the size of the reducing agent. Smaller reagents like NaBH₄ tend to favor axial attack, leading to the equatorial alcohol as the major product. youtube.com
Ring Expansion Reactions of this compound (e.g., Baeyer-Villiger Oxidation to ε-Caprolactone)
The Baeyer-Villiger oxidation is a significant ring expansion reaction that converts cyclic ketones like this compound into lactones. This reaction, first reported in 1899, involves the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.org The oxidation of this compound yields ε-caprolactone, a valuable monomer for the production of polymers like polycaprolactone. acs.orgnih.gov
The reaction is typically carried out using peroxyacids (such as m-CPBA) or hydrogen peroxide with a catalyst. mdpi.com The mechanism proceeds through a key intermediate known as the Criegee intermediate. wikipedia.orgnumberanalytics.com The peroxyacid first protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. wikipedia.org The peroxyacid then attacks the carbonyl carbon to form the tetrahedral Criegee intermediate. wikipedia.orgnumberanalytics.com This is followed by a concerted rearrangement where one of the alkyl groups migrates to the adjacent oxygen atom, leading to the formation of the lactone and a carboxylic acid byproduct. wikipedia.org This migration step is generally the rate-determining step. wikipedia.org
In nature, Baeyer-Villiger oxidations are catalyzed by a class of enzymes known as Baeyer-Villiger monooxygenases (BVMOs), with this compound monooxygenase (CHMO) being a prominent example. wikipedia.orgwikipedia.org CHMOs are flavoenzymes that utilize NADPH and molecular oxygen to insert an oxygen atom into the substrate. wikipedia.orgontosight.ai
The catalytic cycle of CHMO begins with the reduction of the flavin adenine (B156593) dinucleotide (FAD) cofactor by NADPH. wikipedia.orgwikipedia.org The reduced FAD then reacts with O₂ to form a flavin-peroxide intermediate. wikipedia.orgresearchgate.net This peroxyflavin acts as a nucleophile, attacking the carbonyl carbon of this compound to form a Criegee intermediate, analogous to the chemical reaction. wikipedia.orgwikipedia.orgresearchgate.net The subsequent rearrangement of this intermediate produces ε-caprolactone and regenerates the oxidized FAD cofactor. wikipedia.org
Mechanistic studies on CHMO have provided detailed insights into the properties of the enzymatic intermediates. nih.govacs.org Using stopped-flow techniques, it has been shown that the C4a-flavin-oxygen adduct can exist in two states: a flavin C4a-peroxide and a flavin C4a-hydroperoxide. nih.govacs.org These two intermediates are interconvertible, with a pKa of 8.4. nih.govacs.org
Table 2: Spectral Properties of CHMO Intermediates
| Intermediate | Maximum Absorbance (λmax) | pH Dependence | Catalytic Role |
|---|---|---|---|
| Flavin C4a-peroxide | 366 nm | Predominant at higher pH (e.g., 9.0) | Nucleophilic attack on this compound |
| Flavin C4a-hydroperoxide | 383 nm | Formed by protonation at lower pH (e.g., 7.2) | Less active/inactive in substrate oxygenation |
Data sourced from mechanistic studies of this compound monooxygenase. nih.govacs.org
A significant challenge for the industrial application of CHMOs is their often poor stability under process conditions. nih.govfrontiersin.org Protein engineering has emerged as a powerful tool to enhance the stability and activity of these enzymes.
Several strategies have been employed to improve the thermostability of CHMO. One approach involves the computational design and introduction of disulfide bonds. nih.gov For example, introducing a disulfide bond spanning just one residue in CHMO from Acinetobacter sp. resulted in a 6°C increase in its apparent melting temperature and a 12-fold increase in its half-life. nih.gov Other studies have used a combination of rational design and structure-guided consensus approaches to identify stabilizing mutations. nih.govacs.org Combining beneficial mutations has led to variants with significantly increased unfolding temperatures and longer half-lives at elevated temperatures. nih.gov For instance, a mutant with eight point mutations showed a 13°C increase in unfolding temperature and a 33-fold longer half-life at 30°C compared to the wild-type enzyme. nih.gov These engineered enzymes are more robust and therefore more attractive for biotechnological applications. nih.gov
Chemical Properties of Enzyme Intermediates in Baeyer-Villiger Biotransformations
Photochemical Reactions and Dynamics of this compound
The photochemistry of this compound, a fundamental process in organic and atmospheric chemistry, involves complex dynamics following UV light absorption. researchgate.netnih.gov Upon excitation, typically to the first excited singlet state (S1), this compound can undergo a variety of reactions, with the specific pathways and products influenced by factors such as the excitation wavelength and the surrounding environment (gas phase vs. solution). researchgate.netrsc.org
Upon absorption of UV radiation, this compound is promoted to an electronically excited singlet state, primarily the S1 (n,π*) state. researchgate.netrsc.org The excitation energy for this transition is approximately 4.3 eV, corresponding to a wavelength of about 290 nm. uci.edu Theoretical calculations place the S1 state at around 4.19 eV, with the next excited singlet state (S2) at a much higher energy of 7.68 eV, making it generally inaccessible under typical tropospheric photochemical conditions. uci.eduuci.edu
From the S1 state, this compound can undergo several competing processes:
Internal Conversion (IC): Non-radiative decay back to the ground state (S0). rsc.org
Intersystem Crossing (ISC): Transition to the lowest triplet state (T1). researchgate.netrsc.org This process is often competitive with reactions from the S1 state.
α-Cleavage (Norrish Type I reaction): Homolytic cleavage of the C-C bond adjacent to the carbonyl group, which can occur from both the S1 and T1 states. researchgate.netscispace.com
The dynamics of these processes are highly dependent on the energy of the molecule and the presence of ring strain. For this compound, the barrier for ring-opening on the S1 state is calculated to be around 19.7 kcal/mol, while on the T1 state, the barrier is significantly lower at 10.4 kcal/mol. nih.gov This suggests that reactions occurring on a longer timescale are more likely to proceed through the T1 state. uci.edunih.gov Ultrafast transient absorption spectroscopy studies have identified kinetic components on timescales of ≤1 ps, 7–9 ps, and >500 ps, which are attributed to prompt α-cleavage from the initially excited S1 state, vibrational cooling, and decay of the thermalized S1 state population, respectively. rsc.org
Table 1: Calculated Excited State Properties of this compound
| State | Excitation Energy (ADC(2)) | Excitation Energy (OM2/MRCI) | Experimental Excitation Energy |
| S1 (n→π*) | 4.19 eV | 3.94 eV | 4.3 eV |
| S2 | 7.68 eV | ~7.5 eV | - |
Data sourced from multiple theoretical studies. uci.edu
The principal photochemical reaction of this compound is the Norrish Type I cleavage, which involves the homolytic fission of one of the C-Cα bonds adjacent to the carbonyl group. scispace.comngbu.edu.in This process can be initiated from both the S1 and T1 excited states and results in the formation of a diradical intermediate. researchgate.netresearchgate.net
Scheme 1: Norrish Type I Cleavage of this compound
Upon photoexcitation, this compound forms an excited state which then undergoes α-cleavage to yield an acyl-alkyl diradical.
Theoretical simulations indicate that a significant majority, around 87%, of the reactive trajectories after photoexcitation to the S1 state begin with this C-Cα bond cleavage. nih.govuci.edu The average timescale for this initial ring-opening has been calculated to be approximately 14.5 ps. uci.edu
The resulting acyl-alkyl diradical is a key intermediate that can undergo several subsequent reactions: researchgate.net
Decarbonylation: Loss of a carbon monoxide (CO) molecule to form a penta-1,5-diyl diradical.
Intramolecular Hydrogen Abstraction: Transfer of a hydrogen atom to form an unsaturated aldehyde, 5-hexenal.
Intersystem Crossing: Conversion from the triplet diradical to a singlet diradical, which can then cyclize or disproportionate.
The competition between these pathways determines the final product distribution.
The photolysis of this compound yields a variety of products, with the relative amounts depending on the experimental conditions. The primary products observed in both direct photolysis and photosensitized reactions are 5-hexenal, cyclopentane (B165970), and 1-pentene. researchgate.netngbu.edu.inresearchgate.net
5-Hexenal is formed via intramolecular hydrogen abstraction within the initial acyl-alkyl diradical. ngbu.edu.in
Cyclopentane and 1-pentene are formed from the penta-1,5-diyl diradical, which is generated after the loss of CO from the primary diradical. researchgate.netresearchgate.net The penta-1,5-diyl diradical can either cyclize to form cyclopentane or undergo disproportionation to yield 1-pentene.
Time-resolved studies and theoretical simulations have provided insights into the timescales of these processes. The initial C-Cα cleavage occurs on a picosecond timescale. rsc.orguci.edu Subsequent reactions, such as CO detachment and hydrogen atom transfer, also occur on the picosecond timescale. For instance, one study calculated the average time for ring opening to be 13 ps, followed by hydrogen atom transfer at an average of 24 ps. uci.edu A previously unobserved reaction channel, the detachment of a hydrogen atom from a Cβ position without C-Cα cleavage, was predicted by simulations to occur on a timescale of 33 ps. uci.edu
Table 2: Product Distribution and Timescales in this compound Photoreactions
| Reaction Channel | Product(s) | Precursor Intermediate | Average Timescale | Fractional Yield (Theoretical) |
| Ring Opening (Stable Diradical) | Acyl-alkyl diradical | Excited this compound | 14.5 ps | 50% |
| Ring Opening + CO Detachment | Penta-1,5-diyl diradical + CO | Acyl-alkyl diradical | - | 13% |
| Ring Opening + H-transfer | 5-Hexenal | Acyl-alkyl diradical | 13 ps (ring opening), 24 ps (H-transfer) | 13% |
| H-atom detachment (from Cβ) | Cyclohexenone radical + H· | Excited this compound | 33 ps | 4% |
Data compiled from on-the-fly molecular dynamics simulations. uci.edu
C-Cα Bond Cleavage Mechanisms
Dehydroaromatization and Cycloaddition Reactions of this compound
This compound serves as a versatile building block in organic synthesis for the construction of aromatic and heterocyclic compounds through dehydroaromatization and cycloaddition reactions. sioc-journal.cn
The conversion of this compound derivatives into aromatic compounds is a powerful synthetic strategy, as it allows for the introduction of substituents at specific positions that are not easily accessible through traditional electrophilic aromatic substitution. chemrxiv.org
Several methods have been developed for the dehydroaromatization of cyclohexanones:
Catalytic Dehydrogenation: Palladium on carbon (Pd/C) in the presence of a hydrogen acceptor like ethylene (B1197577) can be used to synthesize substituted anilines from cyclohexanones and ammonium (B1175870) acetate. acs.org Nickel nanoparticle catalysts supported on ceria have also been shown to effectively catalyze the acceptorless dehydrogenative aromatization of various this compound derivatives. chemrxiv.orgchemrxiv.org
Iodine-Catalyzed Aromatization: In the presence of iodine and dimethyl sulfoxide (B87167) (DMSO), substituted cyclohexanones can be converted to catechols (1,2-dihydroxybenzenes) with high regioselectivity. gaylordchemical.com This method provides a metal-free route to these important compounds. When starting with a cyclohexenone, the corresponding phenol (B47542) is produced instead. gaylordchemical.com A combination of iodine and Pd/C in DMSO has been used to synthesize polyfunctionalized biaryl phenols from polysubstituted cyclohexanones. samipubco.com
Oxidative Dehydroaromatization: N-Iodosuccinimide (NIS) can promote the direct thioamination of cyclohexanones with amines and thiophenols to produce o-sulfanylanilines under transition-metal-free conditions. researchgate.net
These reactions demonstrate the utility of this compound as a C6 synthon for building complex aromatic structures.
This compound is a key starting material for the synthesis of a wide range of heterocyclic compounds, often through cycloaddition or condensation-cyclization pathways.
Fused Heterocycles:
Indoles: Substituted indoles can be synthesized in a one-pot reaction from 2-(2-nitro-1-phenylethyl)this compound derivatives catalyzed by Pd/C. bohrium.com
Tetrahydrocarbazoles: The Fischer indole (B1671886) synthesis, reacting this compound with substituted phenylhydrazines in an acidic medium, yields tetrahydrocarbazole derivatives. jmchemsci.com
Benzofurans and Tetrahydroindoles: Allylated this compound derivatives can be cyclized to form tetrahydrobenzofurans upon treatment with a base, or tetrahydroindoles upon reaction with primary amines. metu.edu.tr
Thiazoles and Indazoles: Cyclohexan-1,3-dione, a derivative of this compound, can be used to synthesize fused thiazole (B1198619) and indazole systems through reactions with reagents like elemental sulfur, phenyl isothiocyanate, or hydrazines. researchgate.net
Spiro Heterocycles:
Spiro-pyrrolidines: 1,3-dipolar cycloaddition reactions between azomethine ylides (generated in situ from an isatin (B1672199) and an amino acid like sarcosine) and benzylidene this compound derivatives can produce complex dispiro[oxindole-cyclohexanone]pyrrolidines with high stereoselectivity. mdpi.comresearchgate.net
These synthetic routes highlight the importance of this compound in constructing diverse heterocyclic frameworks, which are prevalent in pharmaceuticals and natural products. nih.gov
Advanced Applications and Derivatization of Cyclohexanone
Cyclohexanone (B45756) as a Precursor in Polymer Science
The vast majority of commercially produced this compound is consumed as a chemical intermediate in the polymer industry. atamankimya.com Its derivatives are critical for synthesizing polyamides, and it facilitates the formation of various other polymer systems through its role as a reactant or a specialized solvent.
Synthesis of Caprolactam for Nylon 6 Production
A primary application of this compound is in the production of ε-caprolactam, the monomer required for manufacturing Nylon 6. valcogroup-valves.comfortunebusinessinsights.com This synthetic polymer is widely used in textiles, carpets, and industrial yarns. fortunebusinessinsights.com The industrial synthesis is a multi-step process that begins with the conversion of this compound to this compound oxime. chemcess.com
The most common route involves the reaction of this compound with a hydroxylamine (B1172632) salt, followed by the Beckmann rearrangement of the resulting oxime. valcogroup-valves.comresearchgate.net In this acid-catalyzed rearrangement, the this compound oxime is treated with oleum (B3057394) or concentrated sulfuric acid, which transforms the cyclic oxime into the seven-membered ring of ε-caprolactam. researchgate.netsensotech.com The immediate product is the bisulfate salt of caprolactam, which is then neutralized with ammonia (B1221849) to yield the free lactam. valcogroup-valves.com
Innovations in this process focus on creating more environmentally benign methods. One such advancement is the ammoximation process, where this compound reacts with ammonia and hydrogen peroxide in the presence of a catalyst, such as titanosilicate (TS-1), to form the oxime. chemcess.compnas.org Sumitomo Chemical has developed a vapor-phase Beckmann rearrangement process that avoids the generation of ammonium (B1175870) sulfate (B86663) as a co-product. chemcess.com
| Stage | Reaction Description | Key Reagents/Catalysts |
| Oximation | Conversion of this compound to this compound oxime. | Hydroxylamine Sulfate or Ammonia/Hydrogen Peroxide (TS-1 catalyst). valcogroup-valves.compnas.org |
| Rearrangement | Acid-catalyzed Beckmann rearrangement of this compound oxime to ε-caprolactam. | Concentrated Sulfuric Acid or Oleum. researchgate.netsensotech.com |
| Neutralization | Release of free caprolactam from its bisulfate salt. | Ammonia. valcogroup-valves.com |
Production of Adipic Acid for Nylon 6,6 Synthesis
This compound is a crucial intermediate in the synthesis of adipic acid, one of the two primary monomers, along with hexamethylenediamine, required for the production of Nylon 6,6. atamankimya.comchemcess.com Nylon 6,6 is a high-performance polymer known for its mechanical strength, rigidity, and thermal stability, making it suitable for use in automotive parts, tire reinforcements, and upholstery. d-nb.inforesearchgate.net
The industrial production of adipic acid from cyclohexane (B81311) involves a two-step oxidation process. d-nb.info
Step 1: KA Oil Formation: Cyclohexane is first oxidized with air over a cobalt or manganese catalyst at elevated temperatures (150-180 °C) and pressures (8-15 bar) to produce a mixture of cyclohexanol (B46403) and this compound, commonly known as "KA oil" (Ketone-Alcohol oil). d-nb.inforesearchgate.net To maximize selectivity, the conversion of cyclohexane is typically kept low (4-15%). d-nb.info
Step 2: Nitric Acid Oxidation: The resulting KA oil is then subjected to oxidation with nitric acid, which converts the cyclohexanol and this compound mixture into adipic acid. chemcess.comd-nb.inforesearchgate.net
Research into greener synthesis routes aims to replace the use of nitric acid, which generates nitrous oxide (N₂O), a significant greenhouse gas. researchgate.netui.ac.id Alternative methods explore the direct oxidation of this compound or KA oil using hydrogen peroxide as a "green" oxidant in the presence of various catalysts, such as Keggin-type polyoxometalates. researchgate.netui.ac.id Studies have shown that adipic acid can be successfully synthesized from a cyclohexanol-cyclohexanone mixture with yields up to 68% using specific polyoxometalate catalysts under optimized conditions. ui.ac.id
Integration into Polyvinyl Chloride and Copolymers
This compound plays a significant role as a high-boiling, slow-drying solvent and plasticizer in the formulation of products based on polyvinyl chloride (PVC) and its copolymers. atamankimya.comfortunebusinessinsights.comsigmaaldrich.com Its excellent solvency allows it to dissolve PVC resins, including copolymers of vinyl chloride with vinyl acetate, enabling the creation of lacquers, adhesives, and coatings. fortunebusinessinsights.comgoogle.com
In PVC applications, this compound is often used in solvent mixtures with other ketones like methyl ethyl ketone and acetone (B3395972) to achieve desired viscosity and drying characteristics for specific applications such as PVC printing inks and adhesives that bond to metal and glass. fortunebusinessinsights.comgoogle.com Solvents for unmodified, high-molecular-weight PVC include this compound, which facilitates the processing of the polymer. gezondheidsraad.nl Furthermore, esters derived from cyclohexane polycarboxylic acids, which originate from this compound, are used as plasticizers to improve flexibility and low-temperature properties in PVC products. google.com
Formation of Methacrylate (B99206) Ester Polymers
This compound serves dual functions in the synthesis of methacrylate ester polymers, acting as both a solvent and a precursor for specific monomers. atamankimya.comsigmaaldrich.com Its solvent properties are utilized in polymerization processes, such as in the atom transfer radical polymerization (ATRP) synthesis of molecularly imprinted polymers where methyl methacrylate is the functional monomer and this compound is the solvent. nih.gov
More directly, this compound is a starting material for creating novel methacrylate monomers. For example, the monomer 2-[(cyclohexylideneamino) oxy]-2-oxoethyl methylacrylate (CHOEMA) is synthesized from a derivative of this compound. researchgate.net This monomer can then be polymerized, typically using an initiator like AIBN in a solvent such as 1,4-dioxane, to form a new poly(methacrylate) with specialized properties. researchgate.net The transesterification of methyl methacrylate with various alcohols, including those with alicyclic rings derived from this compound, is another route to produce specialty methacrylate esters. google.com
Novel Conducting Arylidene Polymers Based on Methyl-Cyclohexanone Moiety
A new class of conducting polymers incorporates a methyl-cyclohexanone moiety directly into the polymer backbone. lifescienceglobal.com These arylidene polymers are synthesized through the solution polycondensation of terephthalaldehyde (B141574) with methyl-cyclohexanone. lifescienceglobal.com Copolymers have also been created by incorporating other cycloalkanone units, such as cyclopentanone (B42830) and cycloheptanone, alongside this compound derivatives. nih.gov
These polymers exhibit interesting thermal and electrical properties. lifescienceglobal.com Thermal analysis (TGA) shows that the thermal stability of the copolymers depends on their specific composition. lifescienceglobal.com X-ray analysis indicates a degree of crystallinity in the polymers. lifescienceglobal.com Crucially, the electrical conductivity of these synthesized polymers and copolymers can be significantly enhanced by doping with iodine, increasing their conductivity into the semiconductor range (10⁻⁹–10⁻⁸ S cm⁻¹). lifescienceglobal.com The UV-visible spectra of these polymers show absorption bands characteristic of n–π* and π–π* transitions. lifescienceglobal.com
| Polymer Type | Monomers | Key Property | Research Finding |
| Homopolymer | Terephthalaldehyde, Methyl-cyclohexanone | Electrical Conductivity | Conductivity is enhanced by iodine doping. lifescienceglobal.com |
| Copolymer | Terephthalaldehyde, Cyclopentanone, this compound, Cycloheptanone | Corrosion Inhibition | Copolymers form effective corrosion inhibitors for mild steel. nih.gov |
| Copolymer | Methyl-cyclohexanone, various cycloalkanones | Thermal Stability | T₁₀ thermal stability ranges from 205 to 370 °C. lifescienceglobal.com |
This compound in Polymer Precursors for Carbon Molecular Sieve Membranes
Carbon molecular sieve membranes (CMSMs) are advanced materials used for high-efficiency gas separation, featuring a tunable microporous structure. mdpi.com These membranes are produced by the pyrolysis of precursor polymers under inert conditions. mdpi.com While this compound itself is not typically a direct polymer precursor, the field of CMSMs relies on highly stable, rigid polymers that can withstand high-temperature carbonization, such as polyimides (PIs) and polymers of intrinsic microporosity (PIMs). nih.govrsc.org
The connection to this compound is primarily through the broader chemistry of cyclohexane derivatives used in creating complex polymer architectures. For instance, studies have investigated the chemical vapor deposition (CVD) of carbon from cyclohexane onto active carbon fibers to modify pore size, although cyclohexane was found to be an inferior precursor to benzene (B151609) for this specific application. acs.org The development of CMSMs focuses on synthesizing robust precursor polymers with high thermal stability and a molecular structure that yields a controlled "turbostratic" carbon structure upon pyrolysis. nih.gov Precursors like poly(biphenyl-6, 8-dihydroacenaphthalenyl-1-ona) (BDA) with high decomposition temperatures (Td = 520 °C) are considered viable candidates for CMSM formation. nih.gov The selection of the polymer precursor is the most critical factor determining the final microstructure and separation performance of the CMSM. nih.gov
This compound in Pharmaceutical and Agrochemical Synthesis
This compound and its derivatives are fundamental intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals. atamanchemicals.comconsolidated-chemical.com Its six-carbon ring structure provides a foundational scaffold for building more complex molecules. In the pharmaceutical industry, this compound is a starting material for synthesizing drugs such as analgesics and anticonvulsants. alphachem.bizontosight.ai Derivatives like 2-p-chlorobenzyl-cyclohexanone are of interest for producing antidepressants, antihistamines, and anti-inflammatory agents. ontosight.ai
In the agrochemical sector, this compound serves as a building block for various herbicides and pesticides. maglobalresources.commultichemindia.com Its derivatives are key components in the manufacture of these products designed to control weeds and pests in agriculture. maglobalresources.com For instance, this compound cyanohydrin is a significant intermediate, with about 25% of its consumption dedicated to agrochemical production. globalgrowthinsights.com The compound's role as a solvent also aids in the formulation of insecticides, helping to deliver the active ingredients effectively. multichemindia.comoilchem.com.au
Chiral this compound Building Blocks via Biocatalysis
The production of enantiomerically pure pharmaceuticals is critical, as different enantiomers of a drug can have vastly different biological activities. Biocatalysis has emerged as a powerful and green alternative to traditional chemical methods for producing chiral building blocks. acs.org Enzymes, with their inherent stereoselectivity, can be used to synthesize specific chiral forms of substituted cyclohexanones, which are valuable intermediates for medicinal chemistry. nih.gov
Several biocatalytic strategies are employed to create these chiral this compound building blocks. acs.org These methods include the asymmetric reduction of cyclohexenone derivatives using ene-reductases (EREDs) and the resolution of racemic mixtures using enzymes like lipases and nitrilases. acs.orgnih.gov For example, researchers have successfully developed processes to access either the (R)- or (S)-enantiomers of 3-substituted cyclohexanones. nih.gov These enzymatic processes have been scaled to produce multigram and even up to 100-gram quantities of chiral intermediates for drug discovery and development efforts. acs.orgnih.gov
Detailed research findings have demonstrated the efficacy of these biocatalytic approaches:
Ene-Reductases (EREDs): Used for the asymmetric reduction of compounds like 3-oxocyclohex-1-enecarbonitrile to produce chirally enriched 3-oxocyclohexanecarbonitrile, a precursor for chiral acids, amines, and amides. acs.org
Lipases and Nitrilases: Employed in the kinetic resolution of racemic mixtures of this compound derivatives. acs.orgnih.gov
P-450 Monooxygenase: Used for the direct hydroxylation of a this compound derivative to produce (S)-4-Hydroxy-2,2-dimethyl-1-cyclohexanone with nearly 100% enantiomeric excess. oup.com
Interactive Data Table: Biocatalytic Methods for Chiral this compound Synthesis
| Enzyme Class | Biocatalytic Strategy | Substrate Example | Product Example |
| Ene-Reductase (ERED) | Asymmetric Reduction | 3-Oxocyclohex-1-enecarbonitrile | (S)-3-Oxocyclohexanecarbonitrile |
| Lipase | Kinetic Resolution | Racemic methyl 3-oxocyclohexanecarboxylate | (R)- or (S)-methyl 3-oxocyclohexanecarboxylate |
| Nitrilase | Kinetic Resolution | Racemic 3-oxocyclohexanecarbonitrile | (R)- or (S)-3-oxocyclohexanecarbonitrile |
| P-450 Monooxygenase | Direct Hydroxylation | 2,2-dimethyl-1-cyclohexanone | (S)-4-Hydroxy-2,2-dimethyl-1-cyclohexanone |
This compound in Advanced Materials Chemistry
This compound is a key component in the formulation and synthesis of advanced materials, including specialty resins, coatings, and polymers. consolidated-chemical.commaglobalresources.com Its excellent solvency for a wide range of organic compounds, including various polymers and resins, makes it a valuable ingredient in many industrial formulations. multichemindia.comitochu-ca.com
Catalytic Applications as an Activator in Oxidation Reactions
This compound is employed as an activator in certain oxidation reactions. chemeurope.comtaylorandfrancis.com One of the most significant industrial oxidation processes is the conversion of cyclohexane into cyclohexanol and this compound, collectively known as KA oil. mdpi.com This mixture is a primary feedstock for the production of adipic acid, a key monomer for nylon 6,6. taylorandfrancis.commdpi.com While this compound is a product of this reaction, it can also play a role in the catalytic cycle. taylorandfrancis.com Research has explored various catalytic systems for cyclohexane oxidation, where activators and initiators are used to improve reaction efficiency under mild conditions. mdpi.comscielo.br For instance, studies have investigated the use of heteropolyacids like H3PMo12O40 as catalysts for the oxidation of this compound to adipic acid, using hydrogen peroxide as the oxidant. bcrec.id
This compound in Fine Chemical and Fragrance Production
This compound and its derivatives serve as intermediates in the synthesis of various fine chemicals. atamanchemicals.comontosight.ai Condensation reactions with other compounds, such as diethyl glutarate, can lead to the production of cyclic compounds used in fine chemical manufacturing. chemicalbull.com
In the fragrance and flavor industry, this compound derivatives are utilized for their distinct olfactory properties. ontosight.aichemicalbull.com For example, 2-allylthis compound, a derivative, is used in the formulation of perfumes due to its characteristic odor. ontosight.ai Another derivative, known by the trade name Kephalis, which is 4-(1-Ethoxyvinyl)-3,3,5,5-tetramethylthis compound, is valued for its soft, powdery, woody-musky scent. scimplify.com It functions as a fixative in perfumes, soaps, and other scented products, providing long-lasting diffusion and warmth to floral and amber fragrance compositions. scimplify.com
Environmental and Safety Aspects of Cyclohexanone in Research
Advanced Wastewater Treatment Strategies for Cyclohexanone-Containing Effluents
Wastewater from industrial processes, such as the manufacturing of caprolactam, can contain significant concentrations of This compound (B45756). e3s-conferences.org Due to its potential environmental impact, effective treatment strategies are required to remove it from these effluents before discharge.
The activated sludge process is a widely used biological method for treating both domestic and industrial wastewater. mdpi.com This process utilizes a mixed population of microorganisms to biodegrade organic pollutants. Laboratory-scale studies have confirmed the effectiveness of acclimated activated sludge in treating wastewater containing this compound.
Research on the biodegradation of wastewater from caprolactam manufacturing revealed that the utilization of this compound and cyclohexanol (B46403) by the microbial consortium is sequential. this compound is preferentially consumed, and only after its concentration is reduced by approximately 90% does the degradation of cyclohexanol begin. The efficiency of this process can be influenced by factors such as the food-to-microorganism (F/M) ratio and the concentration of mixed liquor suspended solids (MLSS). The presence of this compound can also affect the oxygen transfer rate in the bioreactor, a critical parameter for maintaining the aerobic conditions necessary for degradation. researchgate.net In some treatment schemes, activated sludge systems are used following other processes to further purify the water. e3s-conferences.org
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). tandfonline.commdpi.com AOPs are considered an effective technology for degrading persistent and non-biodegradable pollutants. mdpi.com
Common AOPs include Fenton oxidation, ozonation, and photocatalysis. researchgate.net The Fenton process, which uses hydrogen peroxide and an iron catalyst, generates powerful hydroxyl radicals that can oxidize recalcitrant organic compounds like this compound. e3s-conferences.orgtandfonline.com AOPs can be used as a primary treatment or as a pre-treatment step to enhance the biodegradability of the wastewater before it enters a biological treatment system, such as an activated sludge process. google.com This combined approach first uses oxidation to break down complex organic matter and reduce toxicity, making the subsequent biological treatment more efficient at removing residual organics and ammonia (B1221849) nitrogen. google.com
| Treatment Strategy | Principle | Key Research Findings | Source |
|---|---|---|---|
| Activated Sludge | Uses a mixed microbial culture to biodegrade organic pollutants aerobically. | Effective for this compound; degradation is sequential when cyclohexanol is also present, with this compound being consumed first. | |
| Advanced Oxidation Processes (AOPs) | Generation of highly reactive species (e.g., hydroxyl radicals) to chemically oxidize pollutants. | Can improve the biodegradability of wastewater containing this compound, often used as a pre-treatment for biological processes. | e3s-conferences.orggoogle.com |
| Fenton Oxidation (an AOP) | Uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals (•OH). | Suitable for treating high-concentration organic wastewater, but can have high costs. | e3s-conferences.org |
Table 2: Summary of advanced wastewater treatment strategies for this compound.
Biofiltration of Gaseous this compound Emissions
Biofiltration is an environmental control technology that utilizes microorganisms immobilized as a biofilm on a filter medium to degrade pollutants from a contaminated gas stream. tandfonline.comnih.gov This method is considered cost-effective and sustainable for treating volatile organic compounds (VOCs) like this compound. nih.gov The process involves the absorption of gaseous pollutants into a liquid biofilm where microbial degradation into non-toxic substances like carbon dioxide and water occurs. tandfonline.commdpi.com
Research into the biofiltration of waste gas containing a mixture of cyclohexanol, this compound, and butanol has demonstrated the viability of this technology. mdpi.com In one study, a biofilter packed with a mix of green waste compost, municipal waste compost, and polyethylene (B3416737) carriers with immobilized bacteria was used. mdpi.comresearchgate.net The system showed a linear relationship between the pollutant loading rate and the biofilter's elimination capacity. mdpi.comresearchgate.net At a hydraulic load of 127.3 m³/(m³ × h), the biofilter achieved a removal efficiency of over 90% for the mixed pollutants. mdpi.com However, the study also indicated that high pollutant loading rates could negatively impact the biomass concentration and enzymatic activity of the microorganisms, suggesting that lower loading rates are more suitable for technical-scale applications. mdpi.com
The microorganisms responsible for the degradation in these systems are diverse and can include bacteria, archaea, and fungi. mdpi.com While biofilters can develop effective microbial communities from the packing material itself, inoculation with specific strains known to degrade the target pollutants can be beneficial, especially for less biodegradable compounds. mdpi.com Fungi, in particular, have been noted for their ability to degrade complex hydrocarbons and withstand harsh process conditions. icm.edu.pluni-greifswald.denih.gov For instance, Fusarium oxysporum strains have shown the ability to almost completely degrade this compound in shake flask cultures. uni-greifswald.denih.gov
Table 1: Performance of a Biofilter Treating Mixed Gaseous Emissions Including this compound mdpi.com
| Pollutant | Average Loading Rate (g/m³·h) | Maximum Elimination Capacity (g/m³·h) | Removal Efficiency (%) |
|---|---|---|---|
| This compound | 1.7 - 27.3 | 3.6 | >90 |
| Cyclohexanol | 8.8 - 56.8 | 14.6 | >90 |
Data derived from a study operating at a hydraulic load of 127.3 m³/(m³ × h).
Preferential Utilization and Sequential Degradation in Mixed Waste Streams
In environments containing multiple organic compounds, microorganisms often exhibit preferential substrate utilization, metabolizing the most easily degradable compound first. This phenomenon, known as sequential degradation, has been observed in research involving mixed waste streams containing this compound.
The degradation of this compound itself is an inducible pathway, meaning the presence of the compound triggers the expression of the specific genes required for its breakdown. asm.org Studies have identified key enzymes, such as this compound monooxygenases, which are produced by bacteria like Brevibacterium species in response to this compound exposure. asm.org This inducibility allows microbial communities to adapt to the presence of specific pollutants in a mixed stream. In some cases, the presence of a readily metabolized substrate can enhance the degradation of a more complex one, a process known as co-metabolism. icm.edu.pl For example, the presence of ethanol (B145695) has been shown to have a synergistic effect on the biofiltration of cyclohexane (B81311), a related compound. icm.edu.pl
Toxicological Profiles and Risk Assessment of this compound
Acute and Chronic Toxicity Studies
This compound generally exhibits low to slight acute toxicity through oral and inhalation routes of exposure and moderate toxicity via the dermal route. oecd.org In animal studies, signs of central nervous system depression were observed at doses approaching the lethal dose (LD50). oecd.org
Chronic toxicity studies have investigated the long-term effects of this compound exposure. In a 25-week study, rats administered this compound in their drinking water showed a No-Observed-Adverse-Effect Level (NOAEL) of 4700 ppm. oecd.org Another study involving rabbits exposed to 190 ppm of this compound vapor for six hours a day over ten weeks resulted in minor degenerative changes in the liver and kidneys. ser.nl
Table 2: Selected Acute and Chronic Toxicity Findings for this compound
| Species | Route of Exposure | Duration | Key Findings |
| Rat | Oral | Acute | LD50 > 5,000 mg/kg. europa.eu |
| Rabbit | Dermal | Acute | LD50 > 2,000 mg/kg. europa.eu |
| Rat | Inhalation | 4 hours | LC50 > 9,500 ppm (32,880 mg/m³). europa.eu |
| Rat | Oral (drinking water) | 25 weeks | NOAEL was 4700 ppm. oecd.org |
| Rabbit | Inhalation | 10 weeks | LOAEL of 190 ppm caused degenerative changes in liver and kidneys. ser.nl |
Reproductive and Developmental Toxicity Assessments
Assessments of this compound's impact on reproduction and development have been conducted, primarily through inhalation studies in animal models.
A two-generation reproduction study in rats exposed to this compound via inhalation found a reversible decrease in fertility at a concentration of 1400 ppm. oecd.org No such effect was observed at 500 ppm, establishing a No-Observed-Adverse-Effect Level (NOAEL) for reproductive effects at this concentration. oecd.org Developmental toxicity studies in multiple species indicated that adverse effects on the fetus (fetal toxicity) were only present at exposure concentrations that were also toxic to the mother. oecd.org Importantly, no compound-related malformations were detected in these developmental studies. oecd.org
Table 3: Reproductive and Developmental Toxicity of this compound
| Species | Route of Exposure | Study Type | Key Findings |
| Rat | Inhalation | Two-Generation Reproduction | Decreased fertility at 1400 ppm (reversible). NOAEL for reproductive effects: 500 ppm. oecd.org |
| Rat / Rabbit | Inhalation | Developmental | Fetal toxicity observed only at maternally toxic concentrations. No evidence of teratogenicity (malformations). oecd.org |
Genotoxicity and Carcinogenicity Evaluations
Long-term carcinogenicity bioassays have been conducted in which rats and mice were administered this compound in their drinking water for two years. oecd.orgnih.gov The results of these studies did not provide sufficient evidence to classify this compound as a carcinogen in these animal models. oecd.orgser.nl Based on the available data, the International Agency for Research on Cancer (IARC) has classified this compound in Group 3: "Not classifiable as to its carcinogenicity to humans." iarc.fr
Table 4: Genotoxicity and Carcinogenicity Profile of this compound
| Assay Type | Test System | Result |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Negative. nih.gov |
| In vivo Chromosomal Aberration | Rat bone marrow cells | Positive (at high concentrations). iarc.fr |
| 2-Year Bioassay | Rats (in drinking water) | Not carcinogenic. oecd.orgnih.gov |
| 2-Year Bioassay | Mice (in drinking water) | Not carcinogenic. oecd.orgnih.gov |
Neurotoxicity Research and Central Nervous System Effects
Research into the neurotoxic potential of this compound has not produced consistent evidence of specific neurotoxicity. oecd.org The primary effect noted on the central nervous system (CNS) is a depressive or narcotic effect, which typically occurs only at very high concentrations approaching lethal doses. oecd.orgresearchgate.net Symptoms such as CNS depression have been observed in animals near the LD50 level. oecd.org
In humans, inhalation of large quantities can lead to irritation and CNS depression. researchgate.net However, studies have established that there is no consistent indication that this compound causes specific, lasting neurotoxic damage within the concentration ranges relevant to typical occupational exposures. oecd.orgser.nl Due to the limited and inconsistent findings, this compound has not been classified regarding its potential neurotoxicity to humans. oecd.org
Analytical and Characterization Techniques for Cyclohexanone Research
Chromatographic Methods for Quantitative and Qualitative Analysis
Chromatography is a fundamental tool for separating and quantifying cyclohexanone (B45756) from complex mixtures. The choice of method often depends on the sample matrix and the required sensitivity.
Gas chromatography with a flame ionization detector (GC-FID) is a widely used and robust method for the quantitative analysis of this compound. dnacih.com This technique is particularly effective for volatile compounds like this compound. In this method, a sample is vaporized and injected onto a GC column, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated this compound then passes through a flame ionization detector, which generates a current proportional to the amount of substance, allowing for precise quantification. dnacih.comlibretexts.org
Research has demonstrated the utility of GC-FID in various applications, including the analysis of residual this compound in materials and monitoring its presence in workplace air. dnacih.comosha.gov For instance, one method for analyzing this compound in air involves collecting vapors on a sorbent tube, followed by desorption with a solvent like carbon disulfide and subsequent analysis by GC-FID. dnacih.com The precision and accuracy of GC-FID make it a reliable choice for routine quality control and environmental monitoring. scielo.brresearchgate.net
A study on the electrocatalytic hydrogenation of this compound utilized GC-FID to analyze the reaction products. scielo.brscielo.br The method was optimized using chemometric tools and demonstrated good linearity, with a correlation coefficient (R²) of 0.9936. scielo.brresearchgate.netscielo.br The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.78 mg L⁻¹ and 1.86 mg L⁻¹, respectively. scielo.brresearchgate.netscielo.br
Table 1: Performance of GC-FID in this compound Analysis
| Parameter | Value | Reference |
|---|---|---|
| Correlation Coefficient (R²) | 0.9936 | scielo.brresearchgate.netscielo.br |
| Limit of Detection (LOD) | 0.78 mg L⁻¹ | scielo.brresearchgate.netscielo.br |
| Limit of Quantification (LOQ) | 1.86 mg L⁻¹ | scielo.brresearchgate.netscielo.br |
For both qualitative and quantitative analysis, gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique. dnacih.comlibretexts.org While the GC separates the components of a mixture, the mass spectrometer provides detailed structural information by analyzing the mass-to-charge ratio of the ionized molecules and their fragments. This allows for unambiguous identification of this compound, even in complex matrices. researchgate.net
GC-MS is frequently employed in the analysis of by-products from this compound production and in metabolomics studies. pragolab.cznih.gov For example, a method was developed using a HP-5MS capillary column for the determination of residual this compound in disposable infusion sets. ingentaconnect.com This method used selective ion monitoring (SIM) for quantification and showed good linearity in the range of 1.0-40 μg·mL⁻¹, with a correlation coefficient of 0.9995. ingentaconnect.com The detection limit was found to be 0.037 μg·mL⁻¹. ingentaconnect.com In another study comparing GC/MS and Selected Ion Flow Tube-Mass Spectrometry (SIFT-MS) for the analysis of this compound in plasma, GC/MS showed a high correlation coefficient (r² = 0.9998) over a calibration range of 2–1000 ng/L. acs.org
Table 2: GC-MS Method Parameters and Performance for this compound Analysis
| Parameter | Value/Condition | Reference |
|---|---|---|
| Column Type | HP-5MS capillary column | ingentaconnect.com |
| Linearity Range | 1.0-40 μg·mL⁻¹ | ingentaconnect.com |
| Correlation Coefficient (R²) | 0.9995 | ingentaconnect.com |
| Detection Limit | 0.037 μg·mL⁻¹ | ingentaconnect.com |
| Alternative Correlation Coefficient (r²) | 0.9998 | acs.org |
Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is another valuable tool for this compound analysis, especially for non-volatile derivatives or when analyzing samples in a liquid matrix. researchgate.net In LC, the separation occurs based on the analyte's interaction with a solid stationary phase and a liquid mobile phase. sielc.com
For the analysis of this compound, reverse-phase HPLC is often used, where a polar mobile phase and a non-polar stationary phase are employed. sielc.com Detection is commonly achieved using a UV detector, as the carbonyl group in this compound exhibits UV absorbance. mdpi.com A study developed an LC method for the simultaneous quantification of various carbonyl compounds, including this compound, in wine. embrapa.br The method used UV/VIS detection at a wavelength of 365 nm. embrapa.br Another approach for analyzing this compound in air involves derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) followed by LC analysis. tandfonline.com Research has also been conducted on the use of LC-MS for the determination of by-products in this compound production, offering high sensitivity and selectivity. pragolab.cznih.gov
Table 3: LC Methodologies for this compound Analysis
| Technique | Application | Detection Method | Reference |
|---|---|---|---|
| Reverse-Phase HPLC | General analysis | UV Detector | sielc.commdpi.com |
| LC with UV/VIS | Quantification in wine | UV/VIS at 365 nm | embrapa.br |
| LC-MS | By-product determination | Mass Spectrometry | pragolab.cznih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopic methods are indispensable for elucidating the molecular structure of this compound and for monitoring the progress of chemical reactions in which it is involved.
UV-Visible (UV-Vis) spectroscopy is a powerful tool for monitoring reaction kinetics, particularly for reactions involving chromophores, which are parts of a molecule that absorb light. The carbonyl group in this compound acts as a chromophore, allowing its concentration to be monitored over time by measuring the change in UV absorbance. rsc.orgumich.edu
This technique has been applied to study the kinetics of various reactions involving this compound. For example, the iodination of this compound in an acidic solution has been investigated using UV-Vis spectroscopy to determine the reaction rate. scribd.com In another study, the formation of gold nanoparticles from the reaction of this compound and auric acid was monitored in situ using UV-Vis spectroscopy. researchgate.net The appearance and growth of the surface plasmon resonance (SPR) band of the gold nanoparticles provided real-time information about the reaction progress. researchgate.net Stopped-flow UV/Vis kinetic studies have also been used to investigate the mechanism of cyclohexane (B81311) oxidation, where this compound is a product, revealing insights into product inhibition. rsc.org
Table 4: Applications of UV-Vis Spectroscopy in this compound Research
| Application | Monitored Species/Process | Reference |
|---|---|---|
| Iodination of this compound | Concentration of this compound | scribd.com |
| Formation of gold nanoparticles | Surface Plasmon Resonance (SPR) band of gold nanoparticles | researchgate.net |
| Cyclohexane oxidation | Reaction intermediates and product inhibition | rsc.org |
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of molecules. vanderbilt.edu Both ¹H NMR (proton NMR) and ¹³C NMR (carbon-13 NMR) provide detailed information about the chemical environment of the hydrogen and carbon atoms in the this compound molecule, respectively. rsc.org
In the ¹H NMR spectrum of this compound, the protons on the carbons adjacent to the carbonyl group (α-protons) typically appear at a different chemical shift than the protons on the other carbons (β- and γ-protons) due to the electron-withdrawing effect of the carbonyl group. chemicalbook.com Similarly, in the ¹³C NMR spectrum, the carbonyl carbon exhibits a characteristic downfield chemical shift. rsc.org At room temperature, the rapid chair-chair interconversion of the cyclohexane ring results in time-averaged signals for the axial and equatorial protons. vanderbilt.eduuobasrah.edu.iq
NMR is not only used for the structural confirmation of this compound itself but also for its derivatives and reaction products. scielo.brrsc.org For example, in the synthesis of diarylidenethis compound derivatives, ¹H and ¹³C NMR were essential for characterizing the final products. rsc.org
Table 5: Typical NMR Chemical Shifts for this compound
| Nucleus | Position | Typical Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹³C | C=O (C1) | ~212 | bmrb.io |
| ¹³C | α-CH₂ (C2, C6) | ~42 | bmrb.io |
| ¹³C | β-CH₂ (C3, C5) | ~27 | bmrb.io |
| ¹³C | γ-CH₂ (C4) | ~25 | bmrb.io |
| ¹H | α-protons | ~2.3 | chemicalbook.com |
| ¹H | β, γ-protons | ~1.7-1.9 | chemicalbook.com |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful analytical technique for the characterization of this compound, primarily through the identification of its key functional groups. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O). libretexts.orgqiboch.com This peak typically appears in the range of 1710 to 1715 cm⁻¹. libretexts.orgbartleby.com The exact position of this absorption can provide insights into the molecular environment of the carbonyl group. For instance, saturated aliphatic ketones and cyclohexanones generally absorb near 1715 cm⁻¹, while conjugation with a double bond or an aromatic ring would lower the absorption frequency. libretexts.org
The IR spectrum of this compound also displays other characteristic peaks that aid in its structural confirmation. These include absorptions corresponding to C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the ring, typically observed around 2860-2940 cm⁻¹. Additionally, CH₂ scissoring and rocking vibrations are visible at approximately 1450 cm⁻¹ and 1375 cm⁻¹, respectively. qiboch.com The C-C bond stretching vibrations within the ring also produce signals, though they are generally weaker and can overlap with other absorptions. qiboch.com
The conformation of the this compound ring, which exists predominantly in a chair conformation, can subtly influence the IR spectrum. The orientation of the C=O bond relative to the CH₂ groups in the ring can affect the intensity and shape of the carbonyl stretching peak. qiboch.com It is also important to note that the physical state of the sample (e.g., liquid film vs. solution) can cause slight variations in the spectrum. msu.edu The absence of sharp peaks in the regions characteristic of hydroxyl groups (around 3200-3600 cm⁻¹) or C=C double bonds (around 1600-1680 cm⁻¹) can be used to confirm the purity of a this compound sample and differentiate it from related compounds like cyclohexanol (B46403) or 2-cyclohexen-1-one (B156087). bartleby.com
Table 1: Characteristic Infrared (IR) Absorption Frequencies for this compound
| Functional Group | Vibration Type | Absorption Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O | Stretch | 1710 - 1715 | Strong, Sharp |
| C-H (in CH₂) | Stretch | 2860 - 2940 | Medium to Strong |
| CH₂ | Scissoring | ~1450 | Strong |
| CH₂ | Rocking | ~1375 | Weaker |
| C-C | Stretch | ~1180 | Weak to Medium |
| C-O | Stretch | ~1260 | Medium, Broad |
Data compiled from multiple sources. libretexts.orgqiboch.com
Advanced Separation Techniques for this compound and its Derivatives
Distillation and rectification are fundamental and widely employed techniques for the purification of this compound, particularly in industrial settings. These processes are crucial for separating this compound from byproducts and unreacted starting materials, such as cyclohexanol and water, which are often present in the crude reaction mixture. google.com The separation is based on the differences in the boiling points of the components.
In a typical industrial process, a crude mixture containing this compound, cyclohexanol, and water is fed into a distillation column. google.com Due to the formation of azeotropes, particularly between water and the organic components, a straightforward fractional distillation can be complex. google.com Continuous distillation processes are often favored for large-scale operations due to their efficiency and economic advantages. google.com One common approach involves a multi-column system. In the first column, water is removed as an overhead product, often as azeotropes with this compound and cyclohexanol. The dehydrated crude this compound is then collected from the bottom and fed into a second column for the final separation of this compound from the higher-boiling cyclohexanol. google.com
The efficiency of the rectification process can be influenced by several factors, including the operating pressure (often vacuum distillation is used to lower boiling points and prevent thermal degradation), the number of theoretical plates in the column, and the reflux ratio. google.com Predictive models, such as UNIFAC and COSMO-RS, can be used to estimate the vapor-liquid equilibrium (VLE) of the mixtures, which is essential for designing and optimizing the distillation process. researchgate.net Research has also focused on reactive distillation, where a chemical reaction is carried out simultaneously with distillation. For instance, the removal of impurities like 2-cyclohexen-1-one can be achieved by promoting its condensation with this compound using a catalyst within the distillation column. researchgate.net
Membrane separation technologies are emerging as a promising and energy-efficient alternative to traditional distillation for the separation of this compound and its derivatives. nih.gov Organic solvent nanofiltration (OSN) is a key membrane-based process that has shown potential for separating organic liquid-liquid mixtures, including the industrially significant this compound-cyclohexanol mixture. nih.gov
Recent research has focused on the development of novel composite membranes with enhanced separation performance. For example, a composite membrane made of polyvinylidene difluoride (PVDF) incorporated with Lewis acid-modified graphitic carbon nitride (Cu₂O@g-C₃N₄) has demonstrated effective separation of this compound and cyclohexanol. nih.gov This particular membrane achieved a notable separation factor and flux, with the separation mechanism being influenced by the polarity and size of the molecules, as well as the pore size distribution and porosity of the membrane. nih.gov
The development of these advanced membranes offers a more sustainable approach to separation, potentially reducing the high energy consumption associated with conventional distillation methods. nih.gov The versatility of these composite membranes suggests they could be adapted for a wide range of liquid-liquid separations in the chemical industry. nih.gov
Crystallization and, more specifically, cocrystal formation represent an innovative and energy-efficient approach to the separation of this compound from closely related compounds like cyclohexanol. nih.gov This method is particularly advantageous for separating mixtures with close boiling points, where distillation is energy-intensive. nih.gov
A notable example is the use of adaptive macrocycle cocrystals for the selective separation of this compound. nih.gov Researchers have developed binary adaptive macrocycle cocrystals using π-electron-rich pillar acs.orgarene (P5) and an electron-deficient naphthalenediimide derivative (NDI). nih.gov These cocrystals can selectively adsorb this compound from a mixture with cyclohexanol, achieving high purity of the separated this compound. nih.gov
The mechanism behind this selective separation involves solid-state structural transformations triggered by the this compound vapor, leading to the formation of charge-transfer cocrystals. nih.gov This process is often accompanied by a distinct color change, a phenomenon known as vapochromism. nih.gov The reversibility of these structural transformations allows for the recycling and reuse of the cocrystalline materials, further enhancing the sustainability of this separation method. nih.gov The formation of cocrystals can be influenced by various factors, including the choice of coformers and the solvent used in the crystallization process. uni-muenchen.de
Membrane Separation Technologies
Electrochemical Methods in this compound Analysis and Synthesis
Electrochemical methods are gaining traction as environmentally friendly and highly controllable techniques for both the analysis and synthesis of this compound and its derivatives. sphinxsai.com These methods utilize the principles of electrochemistry, where chemical reactions are driven by an electric current.
In the realm of synthesis, electrochemical approaches offer a green alternative to traditional chemical routes. For instance, 3-hydroxy this compound has been synthesized from 1,3-cyclohexanedione (B196179) via an electro-organic synthesis using stainless steel electrodes in an alkaline medium under galvanostatic conditions. sphinxsai.com This method represents a greener pathway as the electrons serve as the reagent, minimizing the use of harsh chemicals. sphinxsai.com
More recently, significant research has been directed towards the electrochemical synthesis of this compound oxime, a crucial precursor for the production of Nylon-6. acs.orgnih.govchemrxiv.org This innovative approach involves the electrochemical reduction of nitrate (B79036) at a catalyst-coated electrode. The in-situ generated hydroxylamine (B1172632) intermediate then reacts with this compound present in the electrolyte to form this compound oxime. acs.orgnih.gov Various catalysts have been investigated, with Zn-Cu alloys showing high yield and Faradaic efficiency for this conversion. acs.orgnih.gov Another study demonstrated the use of a rutile titanium dioxide (R-TiO₂) catalyst for the electrosynthesis of this compound oxime from nitrate and this compound, achieving high productivity and yield. chinesechemsoc.org These electrochemical strategies operate under ambient conditions, avoiding the harsh reaction conditions associated with conventional methods. acs.orgnih.govchinesechemsoc.org
For analytical purposes, electrochemical techniques like cyclic voltammetry can be employed to study the redox behavior of this compound and its precursors. sphinxsai.com These studies can help in determining the optimal conditions, such as pH and electrode potential, for electrosynthesis reactions. sphinxsai.com The discovery of this compound itself is rooted in electrochemistry, having been first identified as a product of the AC electrolysis of phenol (B47542) solutions. wikipedia.org
Future Research Directions and Emerging Paradigms
Development of Highly Selective and Sustainable Catalysts for Cyclohexanone (B45756) Synthesis
The industrial production of this compound predominantly relies on catalytic processes that are often energy-intensive and can generate undesirable byproducts. A significant area of future research is the development of highly selective and sustainable catalysts that can operate under milder conditions, improve yield, and minimize environmental impact. mdpi.comgrupopujol.com
Current research is focused on several promising avenues:
Noble Metal Nanocatalysts: Gold-based nanocatalysts, for instance, have shown potential for the selective oxidation of cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and this compound (KA oil) under mild conditions. mdpi.com Research is ongoing to improve the stability and reusability of these catalysts.
Transition Metal Oxides: Mixed metal oxides, such as CuO-ZnO-MgO, are being investigated for the vapor-phase dehydrogenation of cyclohexanol to this compound. researchgate.net These catalysts offer the potential for high selectivity and can be more cost-effective than noble metal-based systems. researchgate.net The focus is on optimizing the composition and structure of these oxides to enhance their catalytic performance and longevity. researchgate.netresearchgate.net
Porous Materials: The use of porous materials like zeolites and metal-organic frameworks (MOFs) as catalyst supports is a growing area of interest. mdpi.com These materials provide high surface areas and tunable pore structures, which can enhance the dispersion and stability of active metal sites, leading to improved catalytic activity and selectivity. mdpi.com
Electrocatalysis: Electrosynthesis is emerging as a sustainable alternative for producing this compound derivatives. For example, the electrochemical synthesis of this compound oxime from this compound and nitrate (B79036) has been demonstrated using a Zn-Cu alloy catalyst under ambient conditions. acs.orgchemrxiv.org This approach avoids the harsh conditions associated with traditional chemical methods. acs.orgchemrxiv.org
| Catalyst Type | Reaction | Key Research Focus | Potential Advantages |
|---|---|---|---|
| Gold Nanotriangles | Selective oxidation of cyclohexane | Improving catalyst stability and reusability | High selectivity under mild conditions mdpi.com |
| CuO-ZnO-MgO | Vapor-phase dehydrogenation of cyclohexanol | Optimizing composition and structure | High selectivity, cost-effective researchgate.net |
| Porous Supports (Zeolites, MOFs) | Various catalytic transformations | Customized design for active site dispersion | Enhanced activity and selectivity mdpi.com |
| Zn-Cu Alloy | Electrosynthesis of this compound oxime | Optimizing Faradaic efficiency and yield | Sustainable, ambient operating conditions acs.orgchemrxiv.org |
Integration of Artificial Intelligence and Machine Learning in Reaction Design for this compound
For this compound, AI and ML can be applied to:
Predicting Reaction Conditions: ML models can be trained on existing reaction data to predict the optimal temperature, pressure, solvent, and catalyst for a given transformation, thereby reducing the need for extensive experimental screening. beilstein-journals.org
Optimizing Synthesis Pathways: AI algorithms can explore a vast chemical space to identify the most efficient and sustainable synthetic routes to this compound and its derivatives. chemcopilot.comresearchgate.net This includes considering factors like atom economy, energy consumption, and the use of greener reagents. chemcopilot.com
Catalyst Design: Machine learning can accelerate the discovery of new catalysts by predicting the catalytic activity of different materials based on their structural and electronic properties. researchgate.net This data-driven approach can guide the synthesis of catalysts with enhanced performance for this compound production.
The development of open-source software packages based on algorithms like Bayesian optimization is making these powerful tools more accessible to the chemistry community. mdpi.com As more high-quality data becomes available, the predictive power and accuracy of these models are expected to increase significantly. beilstein-journals.org
Advancements in Biocatalysis for Enantioselective this compound Transformations
Biocatalysis, the use of enzymes or whole-cell systems to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. nih.gov In the context of this compound, biocatalysis is particularly valuable for the synthesis of chiral derivatives, which are important building blocks for pharmaceuticals and other fine chemicals. nih.govumich.edunih.govfigshare.com
Future research in this area is focused on:
Enzyme Discovery and Engineering: Screening diverse microbial sources and employing protein engineering techniques to discover and develop novel enzymes with improved activity, stability, and substrate specificity for this compound transformations. rsc.orgmdpi.com
Whole-Cell Biocatalysis: Utilizing whole microbial cells as catalysts can be more cost-effective than using isolated enzymes, as it eliminates the need for enzyme purification. nih.govumich.edumdpi.com Research is aimed at developing robust whole-cell systems for the gram-scale production of chiral cyclohexanones. nih.govumich.edu
Photoenzymatic Catalysis: The integration of biocatalysis with photocatalysis is a new and exciting area that can enable novel and challenging chemical transformations. rsc.org
| Biocatalytic Strategy | Enzyme/System | Target Transformation | Key Research Advancements |
|---|---|---|---|
| Kinetic Resolution | Lipases, Nitrilases | Synthesis of optically pure methyl 3-oxocyclohexanecarboxylates and 3-oxocyclohexanecarbonitriles figshare.comacs.org | Identification of robust enzymes for industrial-scale production figshare.comacs.org |
| Asymmetric Reduction | Enoate Reductases (EREDs) | Enantioselective reduction of prochiral enones nih.govacs.org | Development of enantiocomplementary options to access both (R)- and (S)-isomers nih.gov |
| Oxidative Dearomatization | Flavin-dependent Monooxygenases (e.g., TropB) | Synthesis of chiral 1,3-substituted cyclohexanones from phenols nih.govumich.edu | Establishment of whole-cell platforms for gram-scale synthesis nih.govumich.edu |
| Baeyer-Villiger Oxidation | This compound Monooxygenase (CHMO) | Oxidation of cyclic ketones to lactones rsc.orgmdpi.com | Combination with other enzymes in cascade reactions for complex molecule synthesis rsc.org |
Exploration of Novel this compound Derivatives for High-Value Applications
This compound's versatile structure makes it an ideal starting point for the synthesis of a wide range of derivatives with potential applications in various fields. google.comresearchgate.netsamipubco.com Future research will continue to explore the synthesis and properties of novel this compound derivatives for high-value applications. nih.govnih.govacs.org
Areas of particular interest include:
Pharmaceuticals: this compound derivatives have been investigated for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The synthesis of new, highly functionalized cyclohexanones will provide a rich source of compounds for drug discovery programs. nih.gov
Agrochemicals: The development of new pesticides and herbicides often relies on the discovery of novel chemical scaffolds. This compound derivatives represent a promising class of compounds for the development of new agrochemicals with improved efficacy and environmental profiles.
Materials Science: this compound and its derivatives are used in the production of polymers like nylon. researchgate.netatamanchemicals.com Research into new this compound-based monomers could lead to the development of novel polymers with enhanced properties.
Fragrances and Flavors: The fragrance and flavor industry continuously seeks new molecules with unique sensory properties. Functionalized cyclohexanones are a potential source of new fragrance and flavor ingredients.
The development of efficient synthetic methods, such as tandem catalytic processes, will be crucial for accessing a diverse range of novel this compound derivatives for these high-value applications. nih.gov
Comprehensive Life Cycle Assessment of this compound Production and Utilization
As sustainability becomes an increasingly important consideration in the chemical industry, there is a growing need for comprehensive life cycle assessments (LCAs) of major industrial chemicals like this compound. grupopujol.comatamanchemicals.com An LCA evaluates the environmental impacts of a product throughout its entire life cycle, from raw material extraction to production, use, and disposal. ontosight.ai
Future research in this area will involve:
Data Collection and Analysis: Gathering detailed data on energy consumption, raw material usage, emissions, and waste generation for different this compound production processes.
Impact Assessment: Evaluating the potential environmental impacts, such as greenhouse gas emissions, water consumption, and ecotoxicity, associated with each stage of the life cycle. dcceew.gov.auiigtchem.com
Comparison of Alternatives: Conducting comparative LCAs of different production technologies, including both conventional and emerging methods like biocatalysis and electrocatalysis, to identify the most environmentally friendly options.
The results of these LCAs will provide valuable information for policymakers, industry stakeholders, and researchers to guide the transition towards more sustainable this compound production and utilization. grupopujol.com
Multi-omics Approaches in Understanding this compound Biodegradation Pathways
The biodegradation of this compound is a crucial process for the removal of this compound from contaminated environments. Multi-omics approaches, which involve the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics, are powerful tools for elucidating the complex microbial pathways involved in this compound degradation. frontiersin.orgnih.govmdpi.comosti.gov
Future research using multi-omics will focus on:
Identifying Key Genes and Enzymes: Transcriptomic and proteomic analyses can identify the specific genes and enzymes that are upregulated in microorganisms during growth on this compound. asm.orgnih.gov This can lead to the discovery of novel enzymes with potential applications in bioremediation and biocatalysis.
Elucidating Degradation Pathways: Metabolomic analysis can identify the intermediate compounds formed during this compound degradation, providing a detailed map of the metabolic pathway. nih.gov
Understanding Microbial Community Dynamics: In mixed microbial communities, metagenomics and metatranscriptomics can be used to identify the key microbial players and their functional roles in this compound degradation. researchgate.net
Comparative Genomics: Comparing the genomes of different this compound-degrading microorganisms can provide insights into the evolution of these degradation pathways and the genetic basis for their metabolic capabilities. mdpi.complos.org
This deeper understanding of this compound biodegradation at the molecular level will facilitate the development of more effective bioremediation strategies for contaminated sites and may also inspire the design of novel biocatalytic processes. frontiersin.org
Q & A
Q. What are the standard methodologies for synthesizing cyclohexanone in laboratory settings?
this compound is typically synthesized via the catalytic oxidation of cyclohexanol or cyclohexane. A common method involves using sodium dichromate and sulfuric acid under controlled conditions to oxidize cyclohexanol, achieving high selectivity (~99%) for this compound . Alternative approaches include catalytic hydrogenation of phenol using Pd/SiO₂ catalysts, which optimize temperature (110°C) and hydrogen-to-phenol mole ratios (1:4) to maximize conversion (92%) and selectivity .
Q. How can thermodynamic properties of this compound mixtures be experimentally measured?
Density, refractive index, and speed of sound in this compound mixtures (e.g., with alkylbenzenes) are measured using high-precision instruments like vibrating-tube densimeters and Anton Paar refractometers at controlled temperatures (298.15–318.15 K). Excess molar volumes and deviations in refractive indices are calculated to analyze molecular interactions, providing insights into solvation behavior .
Q. What safety protocols are critical for handling this compound in laboratory environments?
this compound requires strict adherence to OSHA guidelines, including:
- Use of butyl or polyvinyl alcohol gloves and Tychem®-brand protective clothing to prevent skin contact .
- Storage in cool, well-ventilated areas away from oxidizing agents (e.g., nitric acid) to avoid explosive reactions .
- Regular monitoring of airborne concentrations in confined spaces to prevent inhalation hazards .
Advanced Research Questions
Q. How do catalyst particle size and reaction parameters influence this compound selectivity in phenol hydrogenation?
Smaller catalyst particles (1 mm vs. 2 mm) enhance mass transfer, increasing phenol conversion and this compound selectivity (>99%). A Box–Behnken experimental design can optimize parameters like temperature (110°C) and contact time (250 g·min/mol), validated through empirical models .
| Particle Size (mm) | Conversion (%) | Selectivity (%) |
|---|---|---|
| 1 | 92 | >99 |
| 2 | 85 | 97 |
Q. What mechanistic insights govern the photocatalytic oxidation of cyclohexanol to this compound?
In situ ATR-FTIR spectroscopy reveals that TiO₂-based photocatalysts facilitate selective oxidation via hydroxyl radical (•OH) intermediates. A three-level factorial design identifies optimal light intensity and catalyst loading, achieving near-100% selectivity without forming carboxylate byproducts . Kinetic models correlate charge separation efficiency with this compound production rates, validated by HPLC and GC–MS .
Q. How can electrosynthesis be optimized for sustainable this compound oxime production?
A Pickering-emulsion-integrated electrode enhances interfacial interactions between this compound and nitrogen oxide, reducing mass transport resistance. This design improves Faradaic efficiency by 30% compared to traditional biphasic systems, as demonstrated in continuous-flow reactors .
Q. What statistical methods resolve contradictions in this compound oxime hydrolysis data?
Response surface methodology (Box–Behnken design) evaluates temperature, catalyst loading, and water consumption. Quadratic models predict optimal hydrolysis conditions (e.g., 80°C, 5 wt% catalyst), resolving discrepancies between theoretical and experimental conversion rates .
Q. How do ionic liquids improve this compound extraction from reaction mixtures?
Ionic liquids like [BMIM][PF₆] exhibit higher partition coefficients (3.5–4.2) than conventional solvents (e.g., isophorone: 2.1) due to strong hydrogen bonding with this compound. Ternary liquid–liquid equilibrium data validate their efficiency in continuous separation processes .
Q. What advanced spectroscopic techniques characterize this compound oxime derivatives?
Combined FT-IR, Raman, and DFT calculations (MEP/HOMO-LUMO analysis) elucidate molecular vibrations and electronic properties. NMR spectroscopy confirms oxime tautomerism, critical for stability assessments in synthetic applications .
Q. How reliable are in vivo micronucleus tests for assessing this compound mutagenicity?
Mammalian bone marrow tests show no significant clastogenic effects at sub-lethal doses (<500 mg/kg). However, chromosomal aberrations in human cell cultures suggest species-specific toxicity, necessitating cautious extrapolation to human risk .
Methodological Notes
- Data Contradiction Analysis : Discrepancies in catalytic performance (e.g., selectivity vs. particle size) are resolved through factorial designs and sensitivity analysis .
- Experimental Design : Three-level factorial designs (e.g., 3² or 3³) are preferred for multivariate optimization in synthesis and toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
